Product packaging for (Rac)-Lisaftoclax(Cat. No.:)

(Rac)-Lisaftoclax

Cat. No.: B12304416
M. Wt: 882.4 g/mol
InChI Key: FNBXDBIYRAPDPI-UHFFFAOYSA-N
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Description

(Rac)-Lisaftoclax is a useful research compound. Its molecular formula is C45H48ClN7O8S and its molecular weight is 882.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H48ClN7O8S B12304416 (Rac)-Lisaftoclax

Properties

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-(1,4-dioxan-2-ylmethylamino)-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXDBIYRAPDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48ClN7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-Lisaftoclax mechanism of action in apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of (Rac)-Lisaftoclax in Apoptosis

Introduction

This compound (also known as APG-2575) is a novel, orally bioavailable, selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematologic malignancies, where it plays a crucial role in promoting tumor cell survival by sequestering pro-apoptotic proteins.[2][4] Lisaftoclax is classified as a BH3 mimetic, meaning it mimics the BCL-2 homology domain 3 (BH3) of pro-apoptotic proteins to disrupt their interaction with BCL-2.[5][6][7] By selectively blocking BCL-2, lisaftoclax restores the natural process of programmed cell death, or apoptosis, in cancer cells.[1][2][3] This guide provides a detailed examination of the molecular mechanism, quantitative parameters, and experimental validation of lisaftoclax's action in inducing apoptosis.

Core Mechanism of Action

The primary mechanism of action of lisaftoclax is the competitive inhibition of the BCL-2 protein, which unleashes the cell's intrinsic apoptotic machinery. This process can be broken down into several key steps:

  • Selective Binding to BCL-2: Lisaftoclax is designed to fit into the hydrophobic groove on the BCL-2 protein surface, a site normally occupied by the BH3 domain of pro-apoptotic proteins like BIM, BID, and PUMA.[5][6] It binds to BCL-2 with high affinity, effectively displacing these sequestered pro-death proteins.[5][6][7]

  • Disruption of BCL-2:BIM Complexes: A critical step in its action is the disruption of the complex between BCL-2 and the pro-apoptotic protein BIM (BCL-2‒like protein 11).[5][6][7] Preclinical studies have demonstrated that treatment with lisaftoclax leads to a time- and dose-dependent reduction in BCL-2:BIM complexes in cancer cells.[5][7][8]

  • Activation of BAX and BAK: Once liberated from BCL-2, pro-apoptotic BH3-only proteins like BIM are free to activate the effector proteins BAX (BCL-2–associated X protein) and BAK (BCL-2 homologous antagonist/killer).[5][6]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores. This event, known as MOMP, is a critical point-of-no-return in the apoptotic cascade.[5][6] Lisaftoclax treatment has been shown to compromise the mitochondrial outer membrane potential, a key indicator of MOMP.[5][6][7]

  • Caspase Cascade Activation: The pores created by BAX/BAK allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Initiator caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[9]

  • Execution of Apoptosis: The activated effector caspases carry out the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP).[6][9] This leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

This entire process is BAX/BAK-dependent, as cells lacking both proteins are resistant to lisaftoclax-induced apoptosis.[5][8]

Quantitative Data Summary

The potency and selectivity of lisaftoclax have been quantified through various preclinical assays.

Table 1: Binding Affinity of Lisaftoclax to BCL-2 Family Proteins
ProteinBinding Affinity (Ki)Method
BCL-2< 0.1 nmol/LBiochemical Binding Assay

Data sourced from multiple preclinical studies.[5][6][7][8]

Table 2: In Vitro Cellular Activity of Lisaftoclax in BCL-2-Dependent Hematologic Malignancy Cell Lines
Cell LineCancer TypeIC₅₀ (nmol/L)
RS4;11Acute Lymphoblastic Leukemia3.6
HL-60Acute Promyelocytic Leukemia2.4
MV-4-11Acute Myeloid Leukemia1.9

IC₅₀ values represent the concentration of lisaftoclax required to inhibit cell growth by 50% and were determined from cell-based viability assays.[5]

Experimental Protocols

The characterization of lisaftoclax's mechanism of action relies on a suite of established molecular and cellular biology techniques.

  • Biochemical Binding Assays: To determine the binding affinity (Ki) of lisaftoclax to BCL-2 family proteins, competitive binding assays are employed. Typically, a fluorescently labeled BH3 peptide is incubated with the recombinant BCL-2 protein. Lisaftoclax is then added at varying concentrations, and its ability to displace the fluorescent peptide is measured, often using fluorescence polarization. The concentration at which 50% of the peptide is displaced (IC₅₀) is used to calculate the Ki value.

  • Cell Viability Assays: The anti-proliferative effect of lisaftoclax on cancer cell lines is measured using viability assays such as the Cell Counting Kit-8 (CCK-8) assay.[7] Cells are seeded in microplates and treated with a range of lisaftoclax concentrations for a set period (e.g., 4 days).[7] A reagent like WST-8 is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured with a spectrophotometer, and the results are used to calculate the IC₅₀ values.[7]

  • Immunoprecipitation and Western Blotting: To confirm the disruption of BCL-2:BIM complexes, co-immunoprecipitation followed by Western blotting is used.[5][7][8] Cells are treated with lisaftoclax and then lysed. An antibody against BCL-2 is used to pull down BCL-2 and any associated proteins from the lysate. The pulled-down proteins are then separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody against BIM to detect the amount of BIM that was bound to BCL-2. A reduction in the BIM signal in treated cells compared to controls indicates disruption of the complex.[5][7][8]

  • Apoptosis Assays (Annexin V Staining): The induction of apoptosis is commonly quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[9] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptosis or necrosis). This allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.[9]

  • Mitochondrial BH3 Profiling: This assay measures the "priming" of mitochondria for apoptosis.[5][6][7] Mitochondria are isolated from cells and exposed to various BH3 peptides. The release of cytochrome c is then measured. In lisaftoclax-treated cells, mitochondria are more "primed," meaning they release cytochrome c in response to lower concentrations of BH3 peptides, indicating that the apoptotic threshold has been lowered.[5][7][8]

Mandatory Visualization

The following diagrams illustrate the key mechanisms and workflows related to lisaftoclax.

Lisaftoclax_Apoptosis_Pathway Lisaftoclax-Induced Apoptosis Signaling Pathway cluster_extracellular cluster_cytosol Cytosol cluster_mito Mitochondrion Lisaftoclax Lisaftoclax (APG-2575) BCL2 BCL-2 (Anti-Apoptotic) Lisaftoclax->BCL2 Inhibits BCL2_BIM BCL-2:BIM Complex Lisaftoclax->BCL2_BIM Disrupts BIM BIM / BID (Pro-Apoptotic) BCL2->BIM Sequesters BAX_BAK_inactive BAX / BAK (Inactive) BIM->BAX_BAK_inactive Activates BCL2_BIM->BCL2 BCL2_BIM->BIM BAX_BAK_active BAX / BAK (Active Pore) BAX_BAK_inactive->BAX_BAK_active Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp37 Activated Caspase-3/7 Casp9->Casp37 Activates PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis Executes cPARP Cleaved PARP CytC Cytochrome c BAX_BAK_active->CytC Releases CytC->Apoptosome Forms

Caption: The signaling cascade initiated by Lisaftoclax, leading to apoptosis.

Experimental_Workflow Experimental Workflow for BCL-2 Inhibitor Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials comp_design 1. Compound Design (Computational Modeling) biochem 2. Biochemical Assays (Binding Affinity - Ki) comp_design->biochem cell_based 3. Cell-Based Assays (Viability, Apoptosis, Complex Disruption) biochem->cell_based invivo 4. In Vivo Models (Xenograft Tumor Growth) cell_based->invivo clinical 5. Clinical Trials (Safety, Efficacy, PK/PD) invivo->clinical

Caption: A typical workflow for the preclinical and clinical evaluation of a BCL-2 inhibitor.

Lisaftoclax_Selectivity Logic of Lisaftoclax Selectivity and Action start Tumor Cell Survival Dependency bcl2_dep BCL-2 Dependent start->bcl2_dep bclxl_dep BCL-xL Dependent start->bclxl_dep mcl1_dep MCL-1 Dependent start->mcl1_dep apoptosis Apoptosis bcl2_dep->apoptosis survival Survival bclxl_dep->survival mcl1_dep->survival lisaftoclax Lisaftoclax Treatment lisaftoclax->bcl2_dep Inhibits lisaftoclax->bclxl_dep Minimal Effect lisaftoclax->mcl1_dep Minimal Effect

Caption: Logical flow demonstrating the selective action of Lisaftoclax on BCL-2 dependent cells.

Conclusion

This compound is a potent and highly selective BCL-2 inhibitor that effectively triggers the intrinsic apoptotic pathway in cancer cells.[5][6][7] Its mechanism is centered on its ability to act as a BH3 mimetic, competitively binding to BCL-2 and disrupting its sequestration of pro-apoptotic proteins like BIM.[5][6][7] This action leads to a cascade of downstream events, including BAX/BAK activation, mitochondrial outer membrane permeabilization, and caspase-mediated cell death.[5][6] The robust preclinical data, supported by detailed experimental validation, establishes a clear mechanism of action and provides a strong rationale for its ongoing investigation in clinical trials for the treatment of hematologic malignancies.[5][10]

References

The Emergence of (Rac)-Lisaftoclax: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] It is currently under investigation for the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis process of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Preclinical Evaluation

The discovery of Lisaftoclax stemmed from the need for BCL-2 inhibitors with improved safety profiles and more convenient dosing schedules compared to existing therapies. Computational modeling was instrumental in designing the lead compounds that would eventually lead to Lisaftoclax.

Binding Affinity and In Vitro Potency

Lisaftoclax has demonstrated high-affinity binding to the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway. This interaction disrupts the sequestration of pro-apoptotic proteins like BIM by BCL-2, thereby triggering programmed cell death in cancer cells.

Parameter Value Target Assay Type
Ki < 0.1 nmol/LBCL-2Biochemical Binding Assay
IC50 2 nMBcl-2Not Specified
IC50 5.9 nMBcl-xLNot Specified

Table 1: Binding Affinity and In Vitro Potency of Lisaftoclax.[1]

Cell-Based Assays

Preclinical studies have shown that Lisaftoclax exhibits potent antitumor activity across a range of hematologic cancer cell lines.

Cell Line Cancer Type IC50
RS4;11Acute Lymphoblastic Leukemia5.5 nM
Molm13Acute Myeloid Leukemia6.4 nM

Table 2: Anti-proliferative Activity of Lisaftoclax in Hematologic Cancer Cell Lines.

Experimental Protocols

Cell Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: Hematologic cancer cell lines (e.g., RS4;11, Toledo) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with increasing concentrations of Lisaftoclax or a vehicle control (e.g., DMSO) for 72 hours.

  • Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® Reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is measured using a luminometer. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

Lisaftoclax functions as a BH3 mimetic, directly targeting the anti-apoptotic protein BCL-2. In many hematologic malignancies, BCL-2 is overexpressed, leading to the sequestration of pro-apoptotic proteins such as BIM and preventing apoptosis. By binding to the BH3 groove of BCL-2, Lisaftoclax displaces BIM, which is then free to activate the pro-apoptotic effector proteins BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX BAX MOMP MOMP BAX->MOMP BAK BAK BAK->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Caspases Caspases CytoC_release->Caspases activates Lisaftoclax Lisaftoclax BCL2 BCL-2 Lisaftoclax->BCL2 inhibits BIM BIM BCL2->BIM sequesters BIM->BAX activates BIM->BAK activates Apoptosis Apoptosis Caspases->Apoptosis induces

Mechanism of action of Lisaftoclax.

Synthesis of this compound

The detailed, step-by-step synthesis of this compound is outlined in patent WO2018027097A1. While the full text of the patent providing the specific reaction conditions and yields for each step was not accessible through the performed searches, a putative synthetic scheme can be constructed based on the known chemical structure of Lisaftoclax and general principles of organic synthesis. The synthesis would likely involve the preparation of key intermediates followed by their coupling to assemble the final molecule.

Disclaimer: The following represents a high-level, putative synthetic pathway. The actual synthesis as described in the patent may vary.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reactions cluster_final Final Product A Spirocyclic Aldehyde Intermediate D Reductive Amination (A + B) A->D B Piperazine Intermediate B->D C Sulfonamide Intermediate E Final Coupling (D + C) C->E D->E Lisaftoclax This compound E->Lisaftoclax

Putative synthetic workflow for this compound.

The synthesis would likely proceed through the independent synthesis of three key fragments:

  • A spirocyclic aldehyde: This fragment contains the chloro-substituted phenyl ring and the spiro[3.5]nonene core.

  • A piperazine intermediate: A simple piperazine building block.

  • A complex sulfonamide: This fragment contains the pyrrolopyridine, the dioxane moiety, and the nitrophenylsulfonamide group.

The spirocyclic aldehyde and the piperazine intermediate would likely be coupled via reductive amination. The resulting secondary amine would then be coupled with the sulfonamide intermediate to yield the final product, this compound.

Clinical Development

Lisaftoclax has undergone extensive clinical evaluation to assess its safety, tolerability, pharmacokinetics, and efficacy in patients with hematologic malignancies.

Phase 1 Clinical Trial Data

A first-in-human, open-label, global Phase 1 trial investigated Lisaftoclax in patients with relapsed or refractory CLL/SLL and other hematologic malignancies.

Parameter Result
Maximum Tolerated Dose (MTD) Not reached at doses up to 1,200 mg/day
Objective Response Rate (ORR) in R/R CLL/SLL 63.6% (14 out of 22 evaluable patients)
Median Time to Response 2 cycles
Common Grade ≥ 3 Adverse Events Neutropenia (21.2%), Thrombocytopenia (13.5%), Anemia (9.6%)

Table 3: Key Outcomes from the Phase 1 Clinical Trial of Lisaftoclax.

Experimental Workflow for Clinical Evaluation

The clinical development of Lisaftoclax follows a standard phased approach to ensure patient safety and demonstrate therapeutic efficacy.

Clinical_Trial_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory Preclinical In vitro & In vivo Studies Phase1 Phase 1 (Safety, PK, Dose) Preclinical->Phase1 Phase2 Phase 2 (Efficacy, Safety) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy, Comparison to SoC) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

General experimental workflow for drug development.

Conclusion

This compound is a promising, novel BCL-2 inhibitor with a favorable preclinical and clinical profile. Its potent and selective inhibition of BCL-2 leads to the induction of apoptosis in hematologic cancer cells. Clinical trials have demonstrated its manageable safety profile and encouraging efficacy in patients with relapsed or refractory hematologic malignancies. The development of Lisaftoclax represents a significant advancement in the therapeutic landscape for patients with BCL-2-dependent cancers. Further investigation in ongoing and future clinical trials will continue to define its role in the treatment of these diseases.

References

(Rac)-Lisaftoclax: A Technical Overview of a Novel BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable, and potent selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a BH3 mimetic, it is designed to restore the natural process of programmed cell death (apoptosis) in cancer cells where BCL-2 is overexpressed. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data of this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C45H48ClN7O8S.[3] Its structure is characterized by a central benzamide core with multiple substituted ring systems.

PropertyValueSource
Molecular Formula C45H48ClN7O8SPubChem[3]
Molecular Weight 882.4 g/mol PubChem[3]
IUPAC Name 4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-(1,4-dioxan-2-ylmethylamino)-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamidePubChem[3]
CAS Number 2651980-10-6MedchemExpress.com[2]
Appearance Light yellow to yellow solidMCE

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

This compound functions as a selective BCL-2 inhibitor, disrupting the protein-protein interaction between BCL-2 and pro-apoptotic proteins like BIM. In many hematologic malignancies, the overexpression of BCL-2 sequesters pro-apoptotic proteins, preventing the initiation of apoptosis. By binding to the BH3-binding groove of BCL-2 with high affinity, Lisaftoclax displaces BIM, which can then activate the pro-apoptotic effector proteins BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptotic cell death.

cluster_lisaftoclax Lisaftoclax Intervention cluster_apoptosis Intrinsic Apoptosis Pathway Lisaftoclax Lisaftoclax BCL2 BCL-2 Lisaftoclax->BCL2 Inhibits BIM BIM BCL2->BIM Inhibits BAX_BAK BAX/BAK BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Signaling pathway of Lisaftoclax-induced apoptosis.

Preclinical and Clinical Data

This compound has demonstrated robust anti-tumor activity in a range of preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for various hematologic malignancies.

Preclinical Activity
ParameterValueCell Line/ModelSource
BCL-2 Binding Affinity (Ki) < 0.1 nmol/LBiochemical AssayAACR Journals[4]
IC50 (BCL-2 dependent) 5.5 nMRS4;11 cellsMedchemExpress.com[5]
IC50 (BCL-xl dependent) 6.4 nMMolm13 cellsMedchemExpress.com[5]
Clinical Efficacy
IndicationTreatment RegimenOverall Response Rate (ORR)Source
Relapsed/Refractory CLL/SLLMonotherapy63.6%PubMed Central[1]
Relapsed/Refractory CLLMonotherapy (400, 600, 800 mg)73.3%ASH Publications[6]
Treatment-Naïve MDS/CMMLCombination with Azacitidine64%PR Newswire[7]
Relapsed/Refractory AMLCombination with Azacitidine39% - 50%PR Newswire[7]
Treatment-Naïve WMCombination with Ibrutinib90.9%PR Newswire[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of scientific findings. Below are representative protocols for assays used to characterize this compound.

BCL-2 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BH3-binding groove of BCL-2.

  • Reagents and Materials:

    • Recombinant human BCL-2 protein

    • Fluorescein-labeled Bak BH3 peptide (Flu-BakBH3)

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • This compound and other test compounds

    • Black, low-volume 384-well plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a solution of BCL-2 protein and Flu-BakBH3 in assay buffer. The concentration of each should be optimized to yield a stable and robust fluorescence polarization signal.

    • Serially dilute this compound and control compounds in assay buffer.

    • In a 384-well plate, add the BCL-2/Flu-BakBH3 mixture to wells containing the diluted compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

    • The decrease in polarization, indicating displacement of the fluorescent probe, is used to calculate the IC50 value of the test compound.

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Reagents and Materials:

    • Hematologic cancer cell lines (e.g., RS4;11)

    • Cell culture medium and supplements

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the number of viable cells and is used to calculate the IC50 of the compound.

Xenograft Model for Hematologic Malignancies

Patient-derived xenograft (PDX) models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.

  • Materials and Methods:

    • Immunodeficient mice (e.g., NSG mice)

    • Human hematologic malignancy cells (cell lines or patient-derived cells)

    • Matrigel (optional, for subcutaneous injection)

    • This compound formulation for oral administration

    • Calipers for tumor measurement

  • Procedure:

    • Inject a suspension of human cancer cells into the flank (subcutaneously) or tail vein (intravenously for disseminated disease models) of the immunodeficient mice.

    • Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume regularly with calipers.

    • Once tumors reach a specified size, randomize the mice into treatment and control groups.

    • Administer this compound orally to the treatment group according to the planned dosing schedule. The control group receives the vehicle.

    • Continue to monitor tumor growth and the general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for apoptosis markers).

cluster_workflow Preclinical Evaluation Workflow Target_ID Target Identification (BCL-2 Overexpression) Compound_Screening Compound Screening (Biochemical Assays) Target_ID->Compound_Screening In_Vitro_Testing In Vitro Efficacy (Cell Viability Assays) Compound_Screening->In_Vitro_Testing In_Vivo_Models In Vivo Xenograft Models In_Vitro_Testing->In_Vivo_Models Tox_PKPD Toxicology & PK/PD Studies In_Vivo_Models->Tox_PKPD Clinical_Trials Clinical Trials Tox_PKPD->Clinical_Trials

Figure 2: A representative experimental workflow for the preclinical development of a BCL-2 inhibitor.

Conclusion

This compound is a promising BCL-2 selective inhibitor with a well-defined mechanism of action and significant anti-tumor activity in preclinical and clinical settings for hematologic malignancies. Its oral bioavailability and manageable safety profile make it a strong candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this technical guide underscore the potential of this compound to become a valuable therapeutic option for patients with BCL-2-dependent cancers.

References

The Critical Role of Bcl-2 Family Proteins in Hematological Malignancies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for normal tissue homeostasis. Dysregulation of these proteins is a hallmark of many cancers, particularly hematological malignancies, where it promotes cell survival and resistance to therapy. This technical guide provides an in-depth overview of the role of Bcl-2 family proteins in these diseases, with a focus on their signaling pathways, the consequences of their dysregulation, and the therapeutic strategies designed to target them.

The Bcl-2 Family: Arbiters of Cell Fate

The Bcl-2 family consists of pro-apoptotic and anti-apoptotic members that govern mitochondrial outer membrane permeabilization (MOMP), the point of no return in the intrinsic apoptotic cascade.[1] The balance between these opposing factions determines whether a cell lives or dies.

  • Anti-apoptotic Proteins: These proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, contain up to four Bcl-2 homology (BH) domains (BH1-4). They function by sequestering their pro-apoptotic counterparts, preventing them from initiating apoptosis.[2][3]

  • Pro-apoptotic Proteins: This group is further divided into:

    • Effector Proteins: Bax and Bak, which possess BH1-3 domains, are the executioners of apoptosis. Upon activation, they oligomerize at the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors.[3][4]

    • BH3-only Proteins: This diverse group, including Bim, Bid, Puma, Noxa, and Bad, contains only the BH3 domain.[5] They act as sentinels of cellular stress and damage. They initiate apoptosis by either directly activating Bax and Bak or by binding to and inhibiting the anti-apoptotic Bcl-2 proteins, thereby liberating the effector proteins.[2][4]

Dysregulation in Hematological Malignancies

In many hematological malignancies, the delicate balance between pro- and anti-apoptotic Bcl-2 family proteins is tipped in favor of survival. This is often achieved through the overexpression of anti-apoptotic proteins, which allows cancer cells to evade apoptosis and resist conventional chemotherapies.[4][6]

Chronic Lymphocytic Leukemia (CLL)

CLL is characterized by the accumulation of mature B lymphocytes. A hallmark of this disease is the high-level expression of the anti-apoptotic protein Bcl-2.[7][8] This overexpression is not typically due to the t(14;18) translocation common in follicular lymphoma, but rather to other mechanisms that lead to increased Bcl-2 transcription and protein stability.[9] The dependence of CLL cells on Bcl-2 for survival makes it a prime therapeutic target.

Acute Myeloid Leukemia (AML)

AML is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells. Overexpression of Bcl-2 is also a common feature in AML and is associated with a poor prognosis and resistance to chemotherapy.[6][10] Studies have shown that a high percentage of Bcl-2 positive cells in AML correlates with lower remission rates and shorter survival.[6]

Therapeutic Targeting of Bcl-2: The Advent of BH3 Mimetics

The critical role of Bcl-2 in promoting cancer cell survival has led to the development of a new class of drugs known as "BH3 mimetics." These small molecules are designed to mimic the action of BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering apoptosis.[11][12]

Venetoclax (ABT-199) is a first-in-class, potent, and selective oral inhibitor of Bcl-2.[12][13] It has shown remarkable efficacy in treating hematological malignancies, particularly those highly dependent on Bcl-2 for survival.

Mechanism of Action of Venetoclax

Venetoclax selectively binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like Bim.[5][11] Once liberated, these proteins can activate Bax and Bak, leading to MOMP, caspase activation, and ultimately, apoptosis.[5][13]

Caption: Mechanism of action of Venetoclax.

Clinical Efficacy of Venetoclax

Clinical trials have demonstrated the significant efficacy of venetoclax, both as a monotherapy and in combination with other agents, in various hematological malignancies.

MalignancyTreatment RegimenOverall Response Rate (ORR)Complete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi)Reference
Relapsed/Refractory CLL Venetoclax Monotherapy73.5% - 79%15.9% - 22%[14][15]
Relapsed/Refractory CLL Venetoclax + Rituximab86%Not Specified[16]
Previously Untreated CLL Venetoclax + Obinutuzumab85%46%[17]
Treatment-Naïve AML (unfit for intensive chemo) Venetoclax + Azacitidine66.4% (Composite CR)36.7%[18][19]

Median Overall Survival in Treatment-Naïve AML (VIALE-A Trial) [18][19][20]

Treatment ArmMedian Overall Survival
Venetoclax + Azacitidine14.7 months
Placebo + Azacitidine9.6 months

Experimental Protocols for Studying Bcl-2 Family Proteins

A variety of experimental techniques are employed to investigate the expression, interactions, and function of Bcl-2 family proteins.

Quantification of Bcl-2 Protein Expression

Western Blotting: A standard technique to detect and quantify specific proteins in a sample.

  • Protocol Outline:

    • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer separated proteins to a PVDF membrane.

    • Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST.[21]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the Bcl-2 family protein of interest (e.g., anti-Bcl-2, anti-Mcl-1).

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HSP)-conjugated secondary antibody.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin, GAPDH).

Flow Cytometry: Allows for the quantification of intracellular protein expression on a single-cell level.

  • Protocol Outline:

    • Cell Preparation: Harvest and wash cells.

    • Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with methanol or a commercial saponin-based buffer to allow antibody entry.[22][23]

    • Antibody Staining: Incubate cells with a fluorescently-labeled primary antibody against the target Bcl-2 family protein or an unlabeled primary followed by a fluorescently-labeled secondary antibody.

    • Data Acquisition: Analyze stained cells on a flow cytometer.

    • Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the Bcl-2 protein staining.

Assessing Mitochondrial Priming: BH3 Profiling

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, known as "mitochondrial priming."[24] It assesses the sensitivity of mitochondria to a panel of synthetic BH3 peptides derived from various BH3-only proteins.

  • Experimental Workflow:

G Start Isolate Cells of Interest Permeabilize Permeabilize Plasma Membrane (e.g., with digitonin) Start->Permeabilize AddPeptides Add BH3 Peptides (e.g., Bim, Bad, Noxa) Permeabilize->AddPeptides Incubate Incubate to Allow Mitochondrial Response AddPeptides->Incubate MeasureMOMP Measure MOMP (e.g., cytochrome c release) Incubate->MeasureMOMP Analysis Data Analysis and Priming Assessment MeasureMOMP->Analysis

Caption: BH3 Profiling Experimental Workflow.

Intrinsic Apoptosis Signaling Pathway

The intrinsic pathway of apoptosis is a complex signaling cascade that is tightly regulated by the Bcl-2 family of proteins at the level of the mitochondria.

G Stress Cellular Stress (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bim, Puma, Bad) Stress->BH3_only Activates Anti_apoptotic Anti-apoptotic proteins (Bcl-2, Mcl-1, Bcl-xL) BH3_only->Anti_apoptotic Inhibits Effectors Effector proteins (Bax, Bak) BH3_only->Effectors Activates Anti_apoptotic->Effectors Inhibits MOMP MOMP Effectors->MOMP Induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic Apoptosis Signaling Pathway.

Mechanisms of Resistance to Bcl-2 Inhibition

Despite the success of venetoclax, both intrinsic and acquired resistance can occur. The primary mechanisms of resistance involve the upregulation of other anti-apoptotic proteins, such as Mcl-1 and Bcl-xL, which can compensate for the inhibition of Bcl-2.[11] Additionally, mutations in the BH3-binding groove of Bcl-2 can reduce the binding affinity of venetoclax, leading to decreased efficacy.[11]

Future Directions

The targeting of Bcl-2 family proteins has revolutionized the treatment of several hematological malignancies. Future research will focus on:

  • Developing novel BH3 mimetics that can overcome resistance, including dual inhibitors and Mcl-1 or Bcl-xL specific inhibitors.

  • Identifying predictive biomarkers to better select patients who are most likely to respond to Bcl-2 targeted therapies.

  • Exploring rational combination strategies to enhance the efficacy of BH3 mimetics and prevent the emergence of resistance.

The continued exploration of the intricate roles of Bcl-2 family proteins in cancer will undoubtedly pave the way for more effective and personalized therapies for patients with hematological malignancies.

References

Understanding the Racemic Nature of (Rac)-Lisaftoclax: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.[1][2] It is currently under investigation for the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). The designation "(Rac)" signifies that Lisaftoclax is administered as a racemic mixture, meaning it consists of an equal one-to-one mixture of two enantiomers. This technical guide provides an in-depth exploration of the racemic nature of Lisaftoclax, its implications for drug development, and the methodologies used to characterize and resolve such compounds.

While specific public data differentiating the pharmacological properties of the individual enantiomers of Lisaftoclax are not available, this guide will delve into the fundamental principles of chirality in drug action and present generalized experimental protocols that are foundational for the analysis of racemic compounds like Lisaftoclax.

The Significance of Chirality in Drug Development

Many pharmaceuticals, including Lisaftoclax, are chiral molecules, meaning they exist as non-superimposable mirror images of each other, known as enantiomers (typically designated as R- and S-isomers). While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can have profound implications for their biological activity.

Biological systems, being inherently chiral (composed of L-amino acids and D-sugars), often interact differently with each enantiomer of a drug. This can lead to variations in:

  • Pharmacodynamics: One enantiomer may exhibit the desired therapeutic activity, while the other may be less active, inactive, or even responsible for adverse effects.

  • Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties, leading to different plasma concentrations and durations of action.[3][4]

Therefore, the decision to develop a drug as a racemate or as a single enantiomer is a critical one in the drug development process, with regulatory agencies often requiring justification for the choice.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting the Bcl-2 protein.[1][2] Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment. By binding to a hydrophobic groove on Bcl-2, Lisaftoclax mimics the action of pro-apoptotic BH3-only proteins (like BIM), thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins like BIM, BAK, and BAX.[1][2][5] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.

dot

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX BAX Cytochrome_c Cytochrome c BAX->Cytochrome_c Release BAK BAK BAK->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Lisaftoclax This compound Bcl2 Bcl-2 Lisaftoclax->Bcl2 Inhibits BIM BIM Bcl2->BIM Sequesters BIM->BAX Activates BIM->BAK Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of this compound inducing apoptosis.

Quantitative Data for this compound

The following table summarizes the publicly available quantitative data for the racemic mixture of Lisaftoclax. It is important to note that this data does not distinguish between the activities of the individual enantiomers.

ParameterValueTarget/Cell LineReference
Binding Affinity (Ki) < 0.1 nMBcl-2[1][2]
IC50 2 nMBcl-2[6]
IC50 5.9 nMBcl-xL[6]
IC50 5.5 nMRS4;11 (Bcl-2 dependent)[6]
IC50 6.4 nMMolm13 (Bcl-xL dependent)[6]

Experimental Protocols

Chiral Separation of this compound

The separation of enantiomers is a critical step in assessing their individual pharmacological properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[7][8] While a specific validated method for Lisaftoclax is not publicly available, the following protocol provides a representative starting point for method development.

Objective: To resolve the R- and S-enantiomers of this compound using chiral HPLC.

Materials and Equipment:

  • This compound reference standard

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • HPLC grade additives (e.g., trifluoroacetic acid, diethylamine)

  • HPLC system with a UV detector

  • Chiral stationary phase columns (e.g., polysaccharide-based columns like Chiralpak® or Lux® series)

Method Development Workflow:

  • Column Screening:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol/acetonitrile).

    • Screen a variety of chiral columns (e.g., amylose-based and cellulose-based CSPs) with different mobile phases.

    • Normal Phase Mode: Start with a mobile phase of hexane/isopropanol (90:10 v/v). If no separation is observed, vary the ratio and try other alcohol modifiers like ethanol.

    • Reversed-Phase Mode: Use mobile phases such as acetonitrile/water or methanol/water with an acidic modifier like 0.1% trifluoroacetic acid.[9]

    • Polar Organic Mode: Employ polar solvents like methanol, ethanol, or acetonitrile as the mobile phase.[7]

  • Optimization:

    • Once partial separation is achieved on a particular column, optimize the mobile phase composition to improve resolution.

    • Adjust the ratio of the strong and weak solvents.

    • Evaluate the effect of additives (e.g., acids or bases) on peak shape and resolution.

    • Optimize the flow rate and column temperature.

  • Method Validation (Abbreviated):

    • Specificity: Ensure no interfering peaks are present at the retention times of the enantiomers.

    • Linearity: Establish a linear relationship between the concentration and the peak area for each enantiomer.

    • Precision: Assess the repeatability of the measurement.

    • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

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cluster_workflow Chiral HPLC Method Development Start Start with this compound Screening Column & Mobile Phase Screening (Normal, Reversed, Polar Organic Modes) Start->Screening Decision Separation? Screening->Decision Optimization Optimize Mobile Phase, Flow Rate, Temperature Validation Method Validation (Specificity, Linearity, Precision) Optimization->Validation Separated Separated Enantiomers (R and S) Validation->Separated Decision->Screening No Separation Decision->Optimization Partial Separation

Caption: Workflow for chiral HPLC method development.

In Vitro Activity Assays

Once the enantiomers are separated, their biological activity can be assessed using various in vitro assays.

1. Bcl-2 Binding Affinity Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF):

  • Principle: This assay measures the direct binding of each enantiomer to the Bcl-2 protein.

  • Protocol Outline:

    • Recombinant Bcl-2 protein is incubated with a fluorescently labeled BH3 peptide.

    • Varying concentrations of each Lisaftoclax enantiomer are added.

    • The displacement of the fluorescent peptide by the enantiomer is measured, and the Ki or IC50 value is determined.

2. Cell Viability/Cytotoxicity Assay (e.g., MTS or CellTiter-Glo®):

  • Principle: This assay determines the concentration of each enantiomer required to inhibit the growth of or kill cancer cells.

  • Protocol Outline:

    • Culture Bcl-2 dependent cancer cell lines (e.g., RS4;11).

    • Treat the cells with a range of concentrations of each enantiomer for a specified time (e.g., 72 hours).

    • Add the viability reagent and measure the signal (absorbance or luminescence).

    • Calculate the IC50 value for each enantiomer.

Conclusion

This compound is a promising Bcl-2 inhibitor with a racemic chemical structure. While the specific activities of its individual enantiomers are not publicly documented, understanding the principles of chirality is paramount for a comprehensive evaluation of its therapeutic potential. The development of a robust chiral separation method is the first and most critical step in dissecting the contribution of each enantiomer to the overall pharmacological profile of the drug. The experimental workflows provided in this guide offer a foundational approach for researchers to undertake such investigations, which are essential for a complete understanding of the structure-activity relationship of this compound and for the future development of potentially more refined, single-enantiomer therapeutics.

References

In Silico Modeling of (Rac)-Lisaftoclax Binding to Bcl-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of (Rac)-Lisaftoclax's binding to the anti-apoptotic protein Bcl-2. Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, and selective inhibitor of Bcl-2, a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of Bcl-2 is a hallmark of various hematologic malignancies, making it a critical target for cancer therapy.[3][4] This document details the computational methodologies used to predict and analyze the binding interaction, summarizes key quantitative data, and outlines the experimental protocols for validation. Furthermore, it visualizes the relevant biological pathways and experimental workflows to provide a comprehensive understanding of Lisaftoclax's mechanism of action.

Introduction to Lisaftoclax and Bcl-2

Lisaftoclax is a potent BH3 mimetic that selectively binds to the BH3-binding groove of Bcl-2, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins like BIM.[5][6] This disruption unleashes pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis.[2] Computational modeling played a crucial role in the design and optimization of Lisaftoclax, enabling the prediction of its binding mode and affinity for Bcl-2.[7][8]

The B-cell lymphoma 2 (Bcl-2) protein is a central player in the regulation of apoptosis, or programmed cell death.[4] It belongs to a family of proteins that control the permeability of the mitochondrial outer membrane.[9] Anti-apoptotic members of this family, like Bcl-2, prevent the release of cytochrome c from the mitochondria, a critical step in the activation of the apoptotic cascade.[10] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and cellular activity of Lisaftoclax.

Table 1: Binding Affinity of Lisaftoclax for Bcl-2 Family Proteins

ProteinBinding Affinity (Ki)
Bcl-2< 0.1 nM[2][6][7]

Table 2: In Vitro Cellular Activity of Lisaftoclax

Cell LineCancer TypeIC50
RS4;11B-cell Acute Lymphoblastic Leukemia5.5 nM[11]
MOLM-13Acute Myeloid Leukemia6.4 nM (Bcl-xL dependent)[11]

In Silico Modeling Protocol: Molecular Docking

This section outlines a detailed protocol for the in silico molecular docking of this compound to the Bcl-2 protein, based on methodologies described in the literature.[6][7]

Objective: To predict the binding conformation and affinity of this compound within the BH3-binding groove of Bcl-2.

Materials:

  • Software: Molecular Operating Environment (MOE), Genetic Optimisation for Ligand Docking (GOLD) program (version 5.6.2 or similar).[6]

  • Protein Structure: Crystal structure of Bcl-2 in complex with a known ligand (e.g., PDBID: 4LVT for Bcl-2 complexed with navitoclax).[6]

  • Ligand Structure: 3D structure of this compound.

Methodology:

  • Protein Preparation:

    • Load the Bcl-2 crystal structure (PDBID: 4LVT) into the modeling software.

    • Remove the co-crystallized ligand (navitoclax) and any water molecules or other non-essential heteroatoms.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization on the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder or retrieve it from a chemical database like PubChem.[12]

    • Assign appropriate atom types and charges to the ligand.

    • Perform energy minimization on the ligand structure.

  • Docking Simulation:

    • Define the binding site on Bcl-2 based on the location of the co-crystallized ligand in the template structure.

    • Utilize the GOLD program for the docking simulation.

    • Employ a template docking protocol, imposing distance constraints (e.g., 1.5–3.5 Å with a force constant of 5.0 kcal/mol/Ų) between specific atoms on Lisaftoclax and key interacting residues on Bcl-2 (e.g., D137, W141, R143, G191, V89, L94, and S102).[6]

    • Set the center of the binding site based on the template ligand.

    • Run the genetic algorithm-based docking process to generate a series of possible binding poses for Lisaftoclax.

  • Pose Analysis and Scoring:

    • Analyze the generated docking poses based on their scoring functions (e.g., GoldScore, ChemScore).

    • Visually inspect the top-ranked poses to assess the quality of the binding interactions, such as hydrogen bonds and hydrophobic contacts with key residues in the BH3-binding groove.

    • Superpose the predicted Lisaftoclax/Bcl-2 complex model onto the crystal structure of another Bcl-2 inhibitor complex (e.g., venetoclax/Bcl-2) to compare binding modes and identify key differences.[6]

Experimental Validation Protocols

This section provides an overview of the key experimental protocols used to validate the in silico findings.

Biochemical Binding Assay (e.g., Competitive Binding Assay)

Objective: To quantitatively determine the binding affinity (Ki) of Lisaftoclax for Bcl-2.

Methodology:

  • A fluorescently labeled BH3 peptide that binds to Bcl-2 is used as a probe.

  • Recombinant Bcl-2 protein is incubated with the fluorescent probe.

  • Increasing concentrations of Lisaftoclax are added to the mixture.

  • The displacement of the fluorescent probe by Lisaftoclax is measured by a change in fluorescence polarization or other suitable detection methods.

  • The data is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Apoptosis Assays

Objective: To assess the pro-apoptotic activity of Lisaftoclax in cancer cell lines.

Methodology:

  • Cell Culture: Culture hematologic cancer cell lines known to be dependent on Bcl-2 for survival (e.g., RS4;11).

  • Treatment: Treat the cells with increasing concentrations of Lisaftoclax for a specified period (e.g., 24 hours).

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (to detect early apoptosis) and PI (to detect late apoptosis/necrosis) and analyze by flow cytometry.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.

  • Data Analysis: Determine the percentage of apoptotic cells or the level of caspase activation at different concentrations of Lisaftoclax to calculate the EC50 or IC50 values.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Bcl2_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic_Effectors Pro-Apoptotic Effectors cluster_Pro_Apoptotic_Initiators Pro-Apoptotic Initiators (BH3-only proteins) cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 BAX_BAK BAX / BAK Bcl2->BAX_BAK inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c releases BIM BIM BIM->Bcl2 inhibits BIM->BAX_BAK activates Caspases Caspases Cytochrome_c->Caspases activates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BIM activates Apoptosis Apoptosis Caspases->Apoptosis induces Lisaftoclax Lisaftoclax Lisaftoclax->Bcl2 inhibits

Caption: Bcl-2 Signaling Pathway and the Mechanism of Action of Lisaftoclax.

In_Silico_Modeling_Workflow PDB 1. Protein Structure Acquisition (e.g., PDBID: 4LVT) Protein_Prep 3. Protein Preparation (Add Hydrogens, Energy Minimization) PDB->Protein_Prep Ligand_Prep 2. Ligand Structure Preparation (this compound) Docking 4. Molecular Docking (GOLD Software) Ligand_Prep->Docking Protein_Prep->Docking Analysis 5. Pose Analysis and Scoring Docking->Analysis Validation 6. Experimental Validation (Binding & Cellular Assays) Analysis->Validation Lead_Optimization Lead Optimization Analysis->Lead_Optimization Validation->Lead_Optimization

Caption: Workflow for In Silico Modeling of Lisaftoclax Binding to Bcl-2.

Conclusion

The in silico modeling of this compound binding to Bcl-2 has been instrumental in understanding its mechanism of action and has guided its development as a potent and selective anti-cancer agent. The computational predictions, supported by robust experimental validation, confirm that Lisaftoclax effectively mimics the action of pro-apoptotic BH3-only proteins, leading to the induction of apoptosis in Bcl-2-dependent cancer cells. This integrated approach of computational and experimental techniques serves as a powerful paradigm in modern drug discovery and development.

References

(Rac)-Lisaftoclax: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Lisaftoclax (APG-2575), a novel investigational agent in oncology. We will explore its target protein, the associated signaling pathway, quantitative measures of its activity, and the experimental protocols used for its characterization.

Core Concepts: Target Protein and Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4][5] The designation "(Rac)" indicates that the compound is a racemic mixture.[6][7] BCL-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematologic malignancies, contributing to cancer cell survival and resistance to therapy.[3]

The primary mechanism of action for Lisaftoclax is as a BH3 mimetic. It competitively binds to the BCL-2 homology 3 (BH3) domain-binding groove of the BCL-2 protein with high affinity.[1][5] This action displaces pro-apoptotic proteins, such as BIM (BCL-2-like protein 11), which are normally sequestered by BCL-2.[1][5] The release of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, leading to the initiation of the intrinsic apoptotic pathway.[1][5]

Signaling Pathway: Induction of Apoptosis

Lisaftoclax triggers a cascade of events culminating in programmed cell death. The signaling pathway is initiated by the disruption of the BCL-2:BIM complex in the cytoplasm.[1][5]

  • Inhibition of BCL-2: Lisaftoclax occupies the BH3-binding groove of BCL-2.

  • Release of Pro-Apoptotic Proteins: This binding event liberates pro-apoptotic proteins like BIM.

  • Mitochondrial Translocation: Freed BIM translocates from the cytosol to the mitochondria.[1][5]

  • Activation of BAX/BAK: At the mitochondrial outer membrane, BIM activates BAX and BAK.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize, forming pores in the mitochondrial outer membrane. This compromises the mitochondrial membrane potential.[1][5]

  • Cytochrome c Release: The pores facilitate the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3.

  • Apoptosis: The executioner caspases orchestrate the dismantling of the cell, leading to apoptosis.[1][5]

While Lisaftoclax's primary target is BCL-2, it's worth noting the broader context of cell survival signaling. The Rac family of small Rho GTPases has been shown to play a role in regulating the expression of BCL-2 family proteins, thereby influencing cell survival.[8][9] However, there is currently no evidence to suggest that Lisaftoclax directly targets the Rac signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lisaftoclax This compound BCL2_BIM BCL-2:BIM Complex Lisaftoclax->BCL2_BIM Inhibits BCL2 BCL-2 BIM BIM BAX_BAK BAX / BAK BIM->BAX_BAK Activates BCL2_BIM->BIM Releases Apoptosome Apoptosome (Cytochrome c, Apaf-1, Caspase-9) Caspase3 Activated Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis MOMP MOMP BAX_BAK->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Releases Cytochrome_c->Apoptosome Translocates to Cytoplasm

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The potency and selectivity of Lisaftoclax have been quantified through various biochemical and cell-based assays.

ParameterTarget/Cell LineValueReference
Binding Affinity (Ki) BCL-2< 0.1 nM[1][5]
IC50 BCL-22 nM[6][10][11]
IC50 BCL-xL5.9 nM[6][10][11]
Cellular IC50 RS4;11 (BCL-2 dependent)5.5 nM[11]
Cellular IC50 Molm13 (BCL-xL dependent)6.4 nM[11]

Experimental Protocols

The characterization of this compound involves a suite of specialized assays to determine its binding affinity, mechanism of action, and cellular effects.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Binding Affinity

This assay is used to measure the binding affinity of Lisaftoclax to BCL-2.

Principle: HTRF is a FRET-based technology that uses a long-lifetime fluorescent donor (e.g., Europium cryptate) and an acceptor fluorophore.[4][5][12] When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. This assay can be run in a competitive binding format.

Generalized Protocol:

  • Reagents: GST-tagged BCL-2 protein, anti-GST-Tb (donor), FAM-labeled BH3 peptide (e.g., FAM-Bak/Bad) (acceptor), assay buffer.[13]

  • Procedure: a. Serially dilute Lisaftoclax to create a range of concentrations. b. In a microplate, incubate GST-tagged BCL-2 with varying concentrations of Lisaftoclax.[13] c. Add the FAM-labeled BH3 peptide to the wells. Lisaftoclax will compete with the peptide for binding to BCL-2. d. Add the anti-GST-Tb antibody, which binds to the GST-tag on BCL-2. e. Incubate to allow the binding to reach equilibrium.[13] f. Measure the HTRF signal using a plate reader capable of time-resolved fluorescence. A decrease in the acceptor signal indicates displacement of the FAM-peptide by Lisaftoclax.

  • Data Analysis: The IC50 value is determined by plotting the HTRF signal against the logarithm of the Lisaftoclax concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow HTRF Assay Workflow start Prepare Reagents step1 Serially Dilute This compound start->step1 step2 Incubate BCL-2 with Lisaftoclax step1->step2 step3 Add FAM-BH3 Peptide (Competitive Binding) step2->step3 step4 Add Anti-GST-Tb (Donor Antibody) step3->step4 step5 Incubate to Equilibrium step4->step5 step6 Measure TR-FRET Signal step5->step6 end Calculate IC50 step6->end

Caption: HTRF experimental workflow.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics (association and dissociation rates) of Lisaftoclax to BCL-2.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[14] A ligand (e.g., BCL-2) is immobilized on the chip, and the analyte (Lisaftoclax) is flowed over the surface. Binding of the analyte causes a change in mass, which alters the refractive index, and this change is measured in real-time.[14]

Generalized Protocol:

  • Immobilization: a. Activate the surface of a sensor chip. b. Covalently immobilize recombinant BCL-2 protein onto the chip surface to a desired density.[8] c. Deactivate any remaining active groups on the surface.

  • Binding Analysis: a. Flow a running buffer over the sensor surface to establish a stable baseline. b. Inject a series of concentrations of Lisaftoclax over the surface and monitor the binding response (association phase).[3] c. Switch back to the running buffer and monitor the decrease in signal as Lisaftoclax dissociates from BCL-2 (dissociation phase).[3] d. Regenerate the sensor surface to remove all bound analyte before the next injection.[8]

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

Cell Viability (MTT/MTS) Assay

This assay determines the cytotoxic effect of Lisaftoclax on hematologic cancer cell lines.

Principle: The MTT (or MTS) assay is a colorimetric assay that measures cellular metabolic activity.[1][10] Viable cells with active mitochondria reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified by measuring its absorbance.[16][17]

Generalized Protocol:

  • Cell Seeding: Seed hematologic cancer cells (e.g., RS4;11) in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of Lisaftoclax and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[17]

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

G cluster_workflow Cell Viability Assay Workflow start Seed Cells step1 Treat with This compound start->step1 step2 Incubate step1->step2 step3 Add MTT/MTS Reagent step2->step3 step4 Incubate step3->step4 step5 Solubilize Formazan (for MTT) step4->step5 step6 Read Absorbance step5->step6 end Calculate Cellular IC50 step6->end

Caption: Cell viability assay workflow.

Conclusion

This compound is a promising BCL-2 inhibitor with a well-defined mechanism of action centered on the induction of apoptosis. Its high potency and selectivity, as demonstrated through rigorous in vitro assays, underscore its potential as a therapeutic agent for hematologic malignancies. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile in patients.[13][15][16][17]

References

Methodological & Application

Application Note: Assessing (Rac)-Lisaftoclax Efficacy Using Dynamic BH3 Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (Rac)-Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, and selective B-cell lymphoma 2 (Bcl-2) inhibitor. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2][3][4] This family includes pro-survival members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (including effectors like BAX/BAK and "BH3-only" proteins like BIM, BAD, and PUMA).[2][3][5] In many hematologic malignancies, cancer cells overexpress pro-survival proteins like Bcl-2, which sequester pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival.[6][7]

Lisaftoclax acts as a BH3 mimetic, binding with high affinity to the BH3 groove of the Bcl-2 protein.[6][8] This action displaces pro-apoptotic proteins, which are then free to activate BAX and BAK. The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase-mediated cell death.[6][7]

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming".[9][10] By exposing permeabilized cells to a panel of synthetic BH3 peptides, the assay can determine which pro-survival Bcl-2 family members are critical for maintaining the survival of that cell.[9][11] Dynamic BH3 Profiling (DBP) extends this principle by measuring the change in apoptotic priming after a short-term exposure to a therapeutic agent like Lisaftoclax.[12][13] An increase in priming following drug treatment indicates an effective on-target engagement and predicts subsequent apoptosis.[13] This application note provides a detailed protocol for using DBP to assess the efficacy of this compound.

Signaling Pathway of Lisaftoclax-Induced Apoptosis

The diagram below illustrates the intrinsic apoptotic pathway and the mechanism of action for Lisaftoclax. In cancer cells dependent on Bcl-2, pro-apoptotic proteins like BIM are sequestered, preventing apoptosis. Lisaftoclax disrupts this interaction, freeing BIM to activate BAX/BAK, which permeabilizes the mitochondrial outer membrane, leading to cell death.

cluster_0 Mitochondrion cluster_1 Cytosol BAX_BAK BAX / BAK MOMP MOMP BAX_BAK->MOMP Oligomerize & form pores CytoC_Mito Cytochrome c (in Mitochondrion) CytoC_Cyto Cytochrome c (Released) CytoC_Mito->CytoC_Cyto Release Bcl2 Bcl-2 (Anti-Apoptotic) BIM BIM (Pro-Apoptotic BH3-only) Bcl2->BIM Sequesters BIM->BAX_BAK Activates Lisaftoclax This compound (BH3 Mimetic) Lisaftoclax->Bcl2 Inhibits Caspases Caspase Activation CytoC_Cyto->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of Lisaftoclax in the intrinsic apoptosis pathway.

Experimental Workflow for Dynamic BH3 Profiling

The general workflow involves treating cells with Lisaftoclax, selectively permeabilizing the plasma membrane, exposing the intact mitochondria to BH3 peptides, and quantifying cytochrome c release via flow cytometry.

A 1. Cell Culture & Treatment (e.g., Vehicle vs. Lisaftoclax for 4-24h) B 2. Cell Harvest & Wash A->B C 3. Plasma Membrane Permeabilization (with titrated Digitonin) B->C D 4. Exposure to BH3 Peptide Panel (in 96/384-well plate, 60 min) C->D E 5. Fixation (with Formaldehyde) D->E F 6. Intracellular Staining (Anti-Cytochrome c Antibody) E->F G 7. Analysis by Flow Cytometry (Quantify retained Cytochrome c) F->G H 8. Data Analysis (Calculate % Priming & Δ Priming) G->H

Caption: Flowchart of the Dynamic BH3 Profiling (DBP) experiment.

Detailed Protocol: Dynamic BH3 Profiling by Flow Cytometry

This protocol is adapted from established methods and is intended for assessing the on-target activity of this compound in cell lines.[14][15][16]

I. Materials and Reagents
  • Cells: Suspension or adherent cancer cell lines of interest (e.g., RS4;11 for Bcl-2 dependency).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -80°C.

  • BH3 Peptides: Synthetic peptides (e.g., BIM, BAD, HRK, NOXA) dissolved in DMSO. Store at -80°C.

  • Mitochondrial Experiment Buffer (MEB): 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM EGTA, 1 mM EDTA, 0.1% BSA, 5 mM Succinate.

  • Digitonin: High-purity stock (e.g., 8 mg/mL in DMSO).

  • Fixative: 4% or 8% Paraformaldehyde (PFA) in PBS.

  • Staining Buffer: PBS with 1% BSA.

  • Antibody: Alexa Fluor 647 (or similar) conjugated Anti-Cytochrome c antibody.

  • Controls: DMSO (vehicle), Alamethicin (positive control for 100% MOMP).

II. Experimental Procedure

Step 1: Cell Treatment

  • Seed cells in appropriate culture plates at a density that maintains log-phase growth throughout the experiment.

  • Treat cells with this compound at desired concentrations (e.g., 1 nM - 1 µM) or with a vehicle control (e.g., 0.1% DMSO).

  • Incubate for a predetermined time, typically between 4 and 24 hours. The goal is to induce signaling changes before widespread apoptosis occurs.

Step 2: Digitonin Titration (Critical Optimization) This step should be performed for each new cell line to find the optimal concentration that permeabilizes the plasma membrane without disrupting the mitochondrial outer membrane.

  • Resuspend untreated cells in MEB.

  • Prepare a serial dilution of digitonin (e.g., final concentrations from 0.0005% to 0.008%).[15][17]

  • Expose cells to the digitonin dilutions for 5-10 minutes.

  • Assess permeabilization using Trypan Blue. The lowest concentration that permeabilizes >95% of cells is optimal for the assay.

Step 3: BH3 Peptide Exposure

  • Harvest and wash the Lisaftoclax- and vehicle-treated cells with cold PBS.

  • Resuspend cells in cold MEB at a concentration of ~1-2 x 10^6 cells/mL.

  • In a 96-well V-bottom plate, add 25 µL of cell suspension to each well.

  • Add 25 µL of 2x concentrated BH3 peptides (or controls) prepared in MEB containing 2x the optimal digitonin concentration. This initiates the permeabilization and peptide exposure simultaneously.

    • Example peptides: BIM (0.1, 1, 10 µM), BAD (10 µM), NOXA (100 µM).

    • Controls: DMSO (baseline mitochondrial health), Alamethicin (100% cytochrome c release).

  • Mix gently and incubate for 60 minutes at room temperature, protected from light.[16]

Step 4: Fixation and Immunostaining

  • Fix the cells by adding 50 µL of 4% PFA (final concentration 2%) to each well.

  • Incubate for 20 minutes at room temperature.

  • Wash cells twice with 150 µL of Staining Buffer.

  • Resuspend cells in 100 µL of Staining Buffer containing the anti-cytochrome c antibody at the manufacturer's recommended concentration.

  • Incubate for 60 minutes at room temperature or overnight at 4°C, protected from light.

Step 5: Flow Cytometry

  • Wash cells once with Staining Buffer.

  • Resuspend cells in 150 µL of PBS for analysis.

  • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cytochrome c signal (e.g., in the APC channel for Alexa Fluor 647).

III. Data Analysis and Interpretation
  • Gate on the single-cell population using forward and side scatter.

  • Determine the geometric mean fluorescence intensity (MFI) for cytochrome c staining in each condition.

  • Calculate the percentage of cytochrome c release for each peptide treatment: % Release = 100 * (1 - (MFI_Peptide - MFI_Alamethicin) / (MFI_DMSO - MFI_Alamethicin))

  • The "% Release" is equivalent to the "% Priming". A high % priming with the BAD peptide indicates dependence on Bcl-2 and/or Bcl-xL.

  • Calculate the Δ Priming to assess the effect of Lisaftoclax: Δ Priming = % Priming (Lisaftoclax-treated) - % Priming (Vehicle-treated)

  • Interpretation: A positive Δ Priming value indicates that Lisaftoclax treatment has increased the cell's apoptotic priming, demonstrating effective on-target inhibition of Bcl-2. This functional response is a strong predictor of eventual cell death.

Data Presentation

The following tables present hypothetical but representative data to illustrate how BH3 profiling results are interpreted.

Table 1: Static BH3 Profiling Predicts Lisaftoclax Sensitivity

This table shows how baseline apoptotic priming in different cell lines correlates with sensitivity to Lisaftoclax. High priming with the BAD peptide suggests Bcl-2 dependence and predicts a low IC50 value for Lisaftoclax.

Cell LinePrimary Anti-Apoptotic Dependency% Priming (BIM 10µM)% Priming (BAD 10µM)% Priming (NOXA 100µM)Lisaftoclax IC50 (nM)Predicted Sensitivity
RS4;11 Bcl-285%75%10%< 5 nMSensitive
MOLM-13 Bcl-xL80%65%15%> 1000 nMResistant
MV-4-11 Bcl-290%82%12%< 10 nMSensitive
H929 Mcl-170%15%60%> 1000 nMResistant

Table 2: Dynamic BH3 Profiling (DBP) Demonstrates On-Target Activity of Lisaftoclax

This table shows the change in priming in the Bcl-2 dependent RS4;11 cell line after a 4-hour treatment with Lisaftoclax. The increase in priming (positive Δ Priming) confirms that the drug is effectively inhibiting Bcl-2.

Treatment (4 hours)Peptide% Priming (Mean ± SD)Δ Priming vs. VehicleInterpretation
Vehicle (0.1% DMSO) BAD (10µM)45.2 ± 3.1%-Baseline Priming
This compound (100 nM) BAD (10µM)78.6 ± 4.5%+33.4% Strong on-target effect
Vehicle (0.1% DMSO) NOXA (100µM)8.1 ± 1.5%-Low Mcl-1 dependence
This compound (100 nM) NOXA (100µM)9.5 ± 2.0%+1.4% No significant shift to Mcl-1
Logical Relationship of Priming to Drug Efficacy

High mitochondrial priming, as determined by BH3 profiling, indicates that a cell is highly dependent on anti-apoptotic proteins like Bcl-2 for survival. This dependence makes the cell vulnerable to inhibitors that target these specific proteins.

A Cell relies on Bcl-2 to sequester pro-apoptotic proteins (e.g., BIM) B High Apoptotic Priming (Measured by BH3 Profiling with peptides like BAD) A->B Leads to C High dependence on Bcl-2 for continued survival B->C Indicates D High Sensitivity to this compound C->D Results in

Caption: Relationship between Bcl-2 dependence, priming, and drug sensitivity.

References

Application Notes and Protocols for Determining Cell Viability using (Rac)-Lisaftoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable, and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is a key anti-apoptotic protein that is often overexpressed in various hematologic malignancies, contributing to cancer cell survival and resistance to therapy.[1][3] this compound functions as a BH3 mimetic, binding to the BH3 groove of Bcl-2 and displacing pro-apoptotic proteins like BIM. This disruption of the Bcl-2/BIM complex initiates the mitochondrial apoptosis pathway, leading to the activation of BAX/BAK, caspase cleavage, and ultimately, programmed cell death.[1][2]

These application notes provide a detailed protocol for assessing the effect of this compound on the viability of cancer cells, a critical step in preclinical drug evaluation. The protocol is based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[1][4][5][6]

Data Presentation

The following tables summarize the inhibitory activity of this compound against a panel of hematologic cancer cell lines.

Table 1: IC50 Values of this compound in Hematologic Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)
RPMI-8226Multiple Myeloma3.5
KMS-11Multiple Myeloma4.2
MOLP-8Multiple Myeloma2.8
H929Multiple Myeloma1.5
OPM-2Multiple Myeloma>10,000
U266Multiple Myeloma>10,000
RS4;11Acute Lymphoblastic Leukemia1.2
MOLT-4Acute Lymphoblastic Leukemia0.8
DOHH2Non-Hodgkin's Lymphoma5.6
WSU-DLCL2Non-Hodgkin's Lymphoma4.3

Data adapted from preclinical studies on Lisaftoclax (APG-2575). The IC50 values were determined after a 72-hour incubation period.[1]

Table 2: Representative Dose-Response Data for a Sensitive Cell Line (e.g., MOLT-4)

This compound Concentration (nM)Percent Cell Viability (%)
0 (Vehicle Control)100
0.195
0.560
145
520
1010
505
100<5

This table provides a representative example of a dose-response to this compound. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

This section details the methodology for conducting a cell viability assay using this compound and the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Target cancer cell lines (e.g., RPMI-8226, KMS-11, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Luminometer

Protocol

1. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.

  • Gently vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

2. Cell Culture and Seeding:

  • Culture the desired cancer cell lines in their recommended complete medium at 37°C in a humidified incubator with 5% CO2.

  • For RPMI-8226 and KMS-11 cells, maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[7][8]

  • Prior to seeding, determine the cell viability and concentration using a trypan blue exclusion assay.

  • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 90 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the 72-hour treatment period.

3. Treatment with this compound:

  • Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting point for a dose-response curve is a 10-point, 3-fold serial dilution starting from 1 µM.

  • Add 10 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate to reach a final volume of 100 µL per well.

  • Include a vehicle control group (DMSO in culture medium) at the same final concentration as the highest drug concentration.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

4. CellTiter-Glo® Assay:

  • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[4]

  • Add 100 µL of the CellTiter-Glo® reagent to each well.[4]

  • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[4]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Measure the luminescence of each well using a luminometer.

5. Data Analysis:

  • Subtract the average luminescence of the background wells (medium only) from all other measurements.

  • Normalize the data to the vehicle control wells, which represent 100% cell viability. The formula is:

    • Percent Viability = (Luminescence of treated well / Average luminescence of vehicle control wells) x 100

  • Plot the percent cell viability against the logarithm of the this compound concentration.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Visualizations

Signaling Pathway of this compound

BCL2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Interactions cluster_pro_survival Pro-Survival cluster_bh3_only BH3-only (Pro-Apoptotic) cluster_effectors Effectors (Pro-Apoptotic) cluster_drug Drug Intervention cluster_downstream Downstream Events Stimuli e.g., DNA damage, Growth factor withdrawal BIM BIM Stimuli->BIM activates BCL2 Bcl-2 BAX_BAK BAX / BAK BCL2->BAX_BAK inhibits BIM->BCL2 inhibits BIM->BAX_BAK activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP induces Lisaftoclax This compound Lisaftoclax->BCL2 inhibits CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of action of this compound in the Bcl-2 signaling pathway.

Experimental Workflow

Workflow start Start: Cell Culture prep_drug Prepare this compound Stock and Dilutions start->prep_drug seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with This compound prep_drug->treat_cells seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate assay_prep Equilibrate Plate and CellTiter-Glo® Reagent incubate->assay_prep add_reagent Add CellTiter-Glo® Reagent to Wells assay_prep->add_reagent lyse_cells Mix to Lyse Cells add_reagent->lyse_cells stabilize Incubate for 10 min lyse_cells->stabilize read_luminescence Measure Luminescence stabilize->read_luminescence analyze_data Data Analysis: Normalize to Control, Calculate IC50 read_luminescence->analyze_data end End: Report Results analyze_data->end

Caption: Experimental workflow for the cell viability assay using this compound.

References

Application Note: High-Content Flow Cytometry Analysis of Apoptosis Induced by (Rac)-Lisaftoclax

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Lisaftoclax (also known as APG-2575) is a novel, orally active, and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2][3] The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, with BCL-2 itself being an anti-apoptotic protein that prevents programmed cell death.[1][4] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[1][5] Lisaftoclax, as a BH3 mimetic, selectively binds to BCL-2, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins like BIM. This disruption unleashes the pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic cell death.[2][4][6] This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a hematologic cancer cell line treated with this compound for 24 hours.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

This compound Concentration (nM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.54.8 ± 1.3
1085.6 ± 3.58.9 ± 1.25.5 ± 0.914.4 ± 2.1
5060.3 ± 4.225.1 ± 2.514.6 ± 1.839.7 ± 4.3
10035.8 ± 5.140.7 ± 3.923.5 ± 2.764.2 ± 6.6
50010.2 ± 2.855.3 ± 4.634.5 ± 3.189.8 ± 7.7

Table 2: Time-Course of Apoptosis Induction by 100 nM this compound

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
096.1 ± 1.82.1 ± 0.41.8 ± 0.33.9 ± 0.7
688.3 ± 2.57.5 ± 1.14.2 ± 0.611.7 ± 1.7
1265.7 ± 3.922.4 ± 2.311.9 ± 1.534.3 ± 3.8
2435.8 ± 5.140.7 ± 3.923.5 ± 2.764.2 ± 6.6
4815.4 ± 3.230.1 ± 4.154.5 ± 5.384.6 ± 9.4

Experimental Protocols

Materials and Reagents
  • Hematologic cancer cell line (e.g., MV-4-11, RS4;11)

  • This compound (APG-2575)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • FITC Annexin V Apoptosis Detection Kit with PI (or equivalent with other fluorochromes)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

  • Microcentrifuge tubes

Cell Culture and Treatment
  • Culture the cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the drug solvent used.

Annexin V and PI Staining Procedure
  • Harvest the cells by transferring the cell suspension to a microcentrifuge tube. For adherent cells, gently detach using a cell scraper or trypsin, and collect the cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.

  • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

  • Perform compensation controls using unstained cells, cells stained only with FITC Annexin V, and cells stained only with PI to correct for spectral overlap.

  • Acquire data for at least 10,000 events per sample.

  • Gate the cell population of interest based on forward and side scatter properties to exclude debris.

  • Create a quadrant plot of FITC Annexin V fluorescence versus PI fluorescence.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left quadrant (Annexin V- / PI-): Viable cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (typically a small population)

Mandatory Visualization

Experimental_Workflow A Cell Culture (Hematologic Cancer Cell Line) B Treatment with this compound (Dose and Time Course) A->B Seeding C Cell Harvesting and Washing B->C Incubation D Staining with Annexin V-FITC and PI C->D Resuspension in Binding Buffer E Flow Cytometry Acquisition D->E Incubation and Dilution F Data Analysis (Quadrant Gating) E->F Data Acquisition G Quantification of Apoptotic Populations F->G Gating Strategy

Caption: Experimental workflow for apoptosis analysis.

Apoptosis_Signaling_Pathway cluster_0 BCL-2 Family Regulation cluster_1 Mitochondrial Apoptosis BCL2 BCL-2 (Anti-apoptotic) BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates Mito Mitochondrion BAX_BAK->Mito Forms pores CytoC Cytochrome c Mito->CytoC Releases Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Lisaftoclax This compound Lisaftoclax->BCL2 Inhibits

Caption: BCL-2 inhibitor induced apoptosis pathway.

References

Application Notes and Protocols for In vivo Dosing and Administration of (Rac)-Lisaftoclax in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable, selective B-cell lymphoma 2 (Bcl-2) inhibitor. It has demonstrated robust antitumor activity in preclinical models of various hematologic malignancies.[1][2][3] As a BH3 mimetic, this compound selectively binds to the Bcl-2 protein, disrupting its interaction with pro-apoptotic proteins like BIM, which ultimately leads to caspase-mediated apoptosis in cancer cells dependent on Bcl-2 for survival.[1][2] These application notes provide detailed protocols and data for the in vivo dosing and administration of this compound in mouse models, intended to guide researchers in their preclinical studies.

Data Presentation

In Vivo Efficacy of this compound in Xenograft Mouse Models
Cancer Model Mouse Strain This compound Dose (Oral, Daily) Treatment Duration Outcome Reference
RS4;11 (ALL)Not Specified25 mg/kg14 daysSignificant tumor growth inhibition[3]
Toledo (DLBCL)Not Specified100 mg/kgNot SpecifiedSignificant tumor growth inhibition[3]
OCI-LY8 (DLBCL)Not SpecifiedNot SpecifiedNot SpecifiedEnhanced antitumor activity in combination with bendamustine and rituximab
KMS-11 (Multiple Myeloma)NSG100 mg/kg15 daysSignificant reduction in tumor burden
WMG (PDX Model)NSG100 mg/kg29 daysSignificantly lower tumor burden and increased survival compared to venetoclax[2]
Representative Pharmacokinetic Parameters of this compound in Mice

Note: The following values are representative and should be determined experimentally for specific study conditions.

Parameter Description Units Representative Value
Tmax Time to reach maximum plasma concentrationhours1 - 4
Cmax Maximum plasma concentrationng/mLTo be determined
AUC Area under the plasma concentration-time curveng*h/mLTo be determined
t1/2 Elimination half-lifehoursTo be determined

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, with 0.1% (v/v) Tween 80)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate personal protective equipment (PPE)

Protocol:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.

  • Prepare the vehicle by first dissolving the Tween 80 in sterile water, followed by the gradual addition of CMC while stirring continuously until a homogenous suspension is formed.

  • Accurately weigh the this compound powder.

  • Slowly add the this compound powder to the prepared vehicle while continuously stirring.

  • Continue stirring until a uniform suspension is achieved. The suspension should be prepared fresh daily.

  • Visually inspect the formulation for any clumps or undissolved particles before administration.

Protocol for Oral Administration of this compound in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol for disinfection

Protocol:

  • Weigh each mouse to determine the correct volume of the formulation to be administered. The dosing volume is typically 10 mL/kg body weight.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

  • Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Once the needle is correctly positioned in the esophagus, slowly administer the formulation.

  • Gently withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after dosing.

  • Repeat the administration daily or as per the experimental design.

Mandatory Visualizations

Signaling Pathway of this compound

Bcl2_Pathway Mechanism of Action of this compound cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Proteins cluster_2 Mitochondrial Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) BIM BIM (Pro-apoptotic BH3-only) Apoptotic_Stimuli->BIM activates Bcl2 Bcl-2 (Anti-apoptotic) BAX_BAK BAX/BAK (Pro-apoptotic effectors) Bcl2->BAX_BAK inhibits BIM->Bcl2 is sequestered by BIM->BAX_BAK activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Rac_Lisaftoclax This compound Rac_Lisaftoclax->Bcl2 inhibits

Caption: Mechanism of Action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Xenograft_Workflow Xenograft Mouse Model Workflow Cell_Culture 1. Cancer Cell Culture (e.g., RS4;11, Toledo) Implantation 2. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration (Vehicle or this compound) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis

References

Application Notes: Immunohistochemistry (IHC) for Bcl-2 in Tumors Treated with (Rac)-Lisaftoclax

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Application Overview

(Rac)-Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, and selective B-cell lymphoma 2 (Bcl-2) inhibitor.[1][2][3] The Bcl-2 protein is a key anti-apoptotic regulator, and its overexpression is a common feature in various hematologic malignancies and solid tumors, contributing to cancer cell survival and resistance to therapy.[4][5] Lisaftoclax is designed to restore the natural process of programmed cell death (apoptosis) by selectively binding to Bcl-2, thereby disrupting its interaction with pro-apoptotic proteins like BIM.[2][6][7] This frees the pro-apoptotic factors, which then trigger the mitochondrial apoptosis pathway, leading to cancer cell death.[2][6]

Immunohistochemistry (IHC) is a critical tool for assessing Bcl-2 protein expression in tumor tissues.[8] For researchers and clinicians working with Lisaftoclax, IHC serves several purposes:

  • Patient Stratification: Identifying tumors that overexpress Bcl-2 may help in selecting patients who are more likely to respond to Lisaftoclax therapy.

  • Biomarker Validation: Evaluating Bcl-2 expression levels before and after treatment can help in understanding the pharmacodynamic effects of the drug, although Lisaftoclax primarily inhibits Bcl-2 function rather than its expression.

  • Prognostic Assessment: Bcl-2 expression has been studied as a prognostic marker in various cancers, though its significance can be tumor-type dependent.[4]

These application notes provide a comprehensive protocol for the IHC staining of Bcl-2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues and guidelines for the interpretation and quantification of the staining results.

Mechanism of Action of Lisaftoclax

Lisaftoclax acts as a BH3 mimetic, targeting the BH3-binding groove of the Bcl-2 protein. This competitive inhibition releases pro-apoptotic proteins, initiating a caspase cascade that results in apoptosis.

cluster_0 cluster_1 Bcl2_1 Bcl-2 BaxBak_1 BAX / BAK Activation Bcl2_1->BaxBak_1 Inhibits Bim_1 Pro-Apoptotic Proteins (e.g., BIM) Bim_1->Bcl2_1 Sequestered by Bim_1->BaxBak_1 Activates Apoptosis_1 Apoptosis BaxBak_1->Apoptosis_1 Induces Lisaftoclax This compound Bcl2_2 Bcl-2 Lisaftoclax->Bcl2_2 Binds & Inhibits Bim_2 Released Pro-Apoptotic Proteins Bcl2_2->Bim_2 Releases BaxBak_2 BAX / BAK Activation Bim_2->BaxBak_2 Activates Apoptosis_2 Apoptosis BaxBak_2->Apoptosis_2 Induces

Caption: Mechanism of this compound in overcoming Bcl-2 mediated apoptosis inhibition.

Experimental Protocol: IHC for Bcl-2

This protocol is adapted for staining Bcl-2 in FFPE tissue sections.[9]

Required Materials and Reagents
Reagent / Material Supplier Example Catalog # Example Purpose
Primary Antibody (Anti-Bcl-2)Novus BiologicalsNB110-55551Target protein detection
XyleneSigma-Aldrich247642Deparaffinization
Ethanol (100%, 95%, 70%)Fisher ScientificAC615090010Rehydration
Antigen Retrieval Solution (Citrate Buffer, pH 6.0)Thermo Fisher00-5000Epitope unmasking
Hydrogen Peroxide (3%)VWR97061-600Quench endogenous peroxidase
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)Vector LabsS-1000Block non-specific binding
Biotinylated Secondary AntibodyVector LabsBA-1000Binds to primary antibody
HRP-Streptavidin ReagentVector LabsSA-5004Amplifies signal
DAB Substrate KitVector LabsSK-4100Chromogenic detection
Hematoxylin CounterstainVector LabsH-3404Nuclear counterstain
Permanent Mounting MediumVector LabsH-5000Coverslipping
Positive Control Tissue (e.g., Tonsil)N/AN/AProtocol validation[4]
Staining Procedure
  • Deparaffinization and Rehydration:

    • Heat slides in an oven at 65°C for 1 hour.[9]

    • Perform two washes in Xylene for 5 minutes each.[9]

    • Perform two rinses in 100% ethanol for 5 minutes each.[9]

    • Hydrate sections by sequential 5-minute washes in 95% ethanol, 70% ethanol, and finally distilled water.[9]

  • Antigen Retrieval:

    • Immerse slides in 0.01M Sodium Citrate Buffer (pH 6.0).[9]

    • Heat the solution using a steamer or water bath at 95-100°C for 20-30 minutes.[9]

    • Allow slides to cool down in the buffer for 20 minutes at room temperature.[9]

  • Peroxidase Blocking:

    • Wash slides with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5 minutes.

    • Cover the tissue with 3% Hydrogen Peroxide for 10 minutes to inactivate endogenous peroxidases.[9]

    • Wash slides three times with TBST for 3 minutes each.[9]

  • Blocking and Antibody Incubation:

    • Apply blocking buffer (e.g., 10% normal serum from the secondary antibody host species) for 1 hour.[9]

    • Dilute the primary anti-Bcl-2 antibody in the blocking buffer according to the manufacturer's datasheet.

    • Apply the diluted primary antibody to the sections and incubate overnight in a humidified chamber at 4°C.[9]

  • Detection:

    • Wash slides three times with TBST for 3 minutes each.[9]

    • Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash slides three times with TBST for 3 minutes each.

    • Apply HRP-Streptavidin reagent and incubate for 30 minutes.

    • Wash slides three times with TBST for 3 minutes each.

    • Add freshly prepared DAB substrate and incubate until a suitable brown stain develops (typically 2-5 minutes), monitoring under a microscope.[9]

    • Rinse sections with distilled water to stop the reaction.[9]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 1-2 minutes.[9]

    • Rinse thoroughly with water.

    • Dehydrate the sections using sequential rinses in 95% ethanol and 100% ethanol, followed by Xylene.[9]

    • Apply a permanent mounting medium and place a coverslip.

IHC Staining and Analysis Workflow

The overall process from tissue sample to data interpretation follows a structured workflow.

A 1. FFPE Tumor Block B 2. Sectioning (4-5 µm) A->B C 3. Deparaffinization & Rehydration B->C D 4. Antigen Retrieval C->D E 5. Staining (Blocking, Antibody, Detection) D->E F 6. Counterstaining & Mounting E->F G 7. Slide Scanning / Microscopy F->G H 8. Pathological Review & Scoring G->H I 9. Data Analysis H->I

Caption: Standard workflow for Bcl-2 immunohistochemistry and analysis.

Data Analysis and Interpretation

Bcl-2 typically shows a cytoplasmic staining pattern.[4] For positive control, tonsil tissue should show strong cytoplasmic staining in T-cells and mantle zone B-cells, while germinal center B-cells should be negative.[4]

Semi-Quantitative Scoring

A common method for scoring Bcl-2 expression involves assessing both the percentage of positive tumor cells and the intensity of the staining.[10]

Score Intensity Percentage of Positive Tumor Cells Description
0NegativeNo staining detectableNegative
1+Weak< 5%Weak Positive[10]
2+Moderate5 - 50%Moderate Positive[10]
3+Strong> 50%Strong Positive[10]

Note: Scoring systems can vary between studies and should be clearly defined and consistently applied.

Automated Quantitative Analysis (AQA)

For more objective and reproducible results, AQA platforms can be used. These systems utilize multiplex immunofluorescence and specialized software (e.g., CellProfiler) to measure fluorescence intensity on a per-cell basis, integrating both intensity and proportion into a continuous score.[11][12]

Representative Data Presentation

The following table is a template for summarizing Bcl-2 IHC data from a hypothetical study cohort treated with this compound. This could be used to compare Bcl-2 expression between treatment response groups.

Patient Cohort N Bcl-2 Score 0 (%) Bcl-2 Score 1+ (%) Bcl-2 Score 2+ (%) Bcl-2 Score 3+ (%) Mean H-Score (± SD)
Responders (CR/PR) 502 (4%)8 (16%)15 (30%)25 (50%)225 (± 45)
Non-Responders (SD/PD) 305 (17%)10 (33%)10 (33%)5 (17%)150 (± 52)

CR=Complete Response, PR=Partial Response, SD=Stable Disease, PD=Progressive Disease. H-Score is a method combining intensity and percentage, calculated as: Σ [Intensity Level (0-3) × % of cells at that intensity].

Application Logic in Lisaftoclax Research

The use of Bcl-2 IHC in the context of Lisaftoclax treatment follows a clear logical pathway from biomarker assessment to clinical outcome.

cluster_0 Pre-Treatment Assessment cluster_1 Treatment Decision & Monitoring Tumor Tumor Biopsy IHC Bcl-2 IHC Staining & Scoring Tumor->IHC Decision Patient Stratification IHC->Decision Treatment Administer This compound Decision->Treatment High Bcl-2 Expression Response Monitor Clinical Response Treatment->Response

Caption: Logic for using Bcl-2 IHC in this compound clinical research.

References

Application Notes and Protocols: CRISPR Screen to Identify Genes Synergistic with (Rac)-Lisaftoclax

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematologic malignancies, contributing to cancer cell survival and resistance to therapy.[4] By binding to Bcl-2, Lisaftoclax disrupts the interaction between Bcl-2 and pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway and cancer cell death.[3]

While Bcl-2 inhibitors have shown significant promise, the development of resistance remains a clinical challenge. Resistance can arise through various mechanisms, including the upregulation of other anti-apoptotic Bcl-2 family members, such as Myeloid Cell Leukemia-1 (MCL-1) and BCL-xL, which can compensate for the inhibition of Bcl-2.[5][6][7][8] Identifying genes and pathways that, when inhibited, act synergistically with Lisaftoclax is crucial for developing effective combination therapies that can overcome or prevent resistance.

This document outlines a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen designed to identify genes that are synergistic with this compound. Such screens are powerful tools for systematically identifying genetic vulnerabilities in cancer cells and can reveal novel targets for combination therapies.[9][10][11][12] The protocol is based on established methodologies for CRISPR-based drug synergy screening.[13][14]

Signaling Pathway and Rationale for Synergy Screen

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This compound selectively inhibits the anti-apoptotic protein Bcl-2. A CRISPR-Cas9 knockout screen can identify genes whose inactivation sensitizes cancer cells to Lisaftoclax, revealing synthetic lethal interactions. The primary hypothesis is that knocking out other anti-apoptotic genes (e.g., MCL1, BCL2L1 which encodes BCL-xL) or key regulators of their expression will lead to a synergistic increase in apoptosis when combined with Lisaftoclax treatment.

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX/BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c release Apoptosis Apoptosis Cytochrome_c->Apoptosis activation Bcl2 This compound (Bcl-2 Inhibitor) Bcl2->BAX_BAK | inhibits BIM_BID_PUMA BIM, BID, PUMA (Pro-apoptotic) Bcl2->BIM_BID_PUMA | inhibits MCL1_BCLxL MCL-1 / BCL-xL MCL1_BCLxL->BAX_BAK | inhibits MCL1_BCLxL->BIM_BID_PUMA | inhibits BIM_BID_PUMA->BAX_BAK activates CRISPR_KO CRISPR Knockout of Synergistic Genes (e.g., MCL1, BCL2L1) CRISPR_KO->MCL1_BCLxL | inhibits

Figure 1: BCL-2 Family Apoptosis Signaling Pathway.

Experimental Workflow

The experimental workflow for the CRISPR screen involves transducing a cancer cell line with a genome-wide sgRNA library, followed by selection and subsequent treatment with a sub-lethal dose of this compound. The relative abundance of sgRNAs in the Lisaftoclax-treated versus control populations is then determined by next-generation sequencing (NGS) to identify sgRNAs that are depleted, indicating synthetic lethality.

CRISPR_Workflow cluster_workflow CRISPR Screen Workflow A 1. Lentiviral sgRNA Library Production B 2. Transduction of Cas9-expressing Cells A->B C 3. Antibiotic Selection B->C D 4. Split Population C->D E1 5a. Control Treatment (DMSO) D->E1 Control E2 5b. This compound Treatment (IC20) D->E2 Drug F 6. Cell Proliferation E1->F E2->F G 7. Genomic DNA Extraction F->G H 8. PCR Amplification of sgRNA Cassettes G->H I 9. Next-Generation Sequencing (NGS) H->I J 10. Data Analysis: Identify Depleted sgRNAs I->J

Figure 2: Experimental Workflow for the CRISPR-Cas9 Screen.

Detailed Experimental Protocols

Cell Line Selection and Culture
  • Cell Line: A human hematologic malignancy cell line known to be sensitive to Bcl-2 inhibition (e.g., a diffuse large B-cell lymphoma or chronic lymphocytic leukemia cell line) should be used. The cell line must first be stably transduced to express Cas9 nuclease.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

sgRNA Library and Lentivirus Production
  • sgRNA Library: A genome-wide human sgRNA library (e.g., Brunello or GeCKO v2) should be used.[13] These libraries contain multiple sgRNAs targeting each gene in the genome, as well as non-targeting control sgRNAs.

  • Lentivirus Production: The sgRNA library is packaged into lentiviral particles by co-transfecting HEK293T cells with the library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Viral supernatant is harvested at 48 and 72 hours post-transfection, pooled, and concentrated.

CRISPR-Cas9 Screen
  • Transduction: The Cas9-expressing cancer cells are transduced with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve a representation of at least 200-500 cells per sgRNA in the library.

  • Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Drug Treatment: After selection, the cell population is split into two groups. One group is treated with a sub-lethal concentration of this compound (e.g., IC20, the concentration that inhibits growth by 20%), and the other group is treated with the vehicle control (DMSO).

  • Cell Proliferation and Harvesting: The cells are cultured for a period that allows for sufficient population doublings to observe the effects of gene knockout (typically 14-21 days). The cell population is maintained at a coverage of at least 200-500 cells per sgRNA throughout the experiment. At the end of the treatment period, cells are harvested.

Next-Generation Sequencing (NGS) and Data Analysis
  • Genomic DNA Extraction and sgRNA Amplification: Genomic DNA is extracted from both the control and Lisaftoclax-treated cell populations. The sgRNA cassettes are amplified from the genomic DNA using PCR.

  • NGS: The amplified sgRNA libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the sgRNA library to determine the abundance of each sgRNA in each condition. A statistical analysis (e.g., using MAGeCK) is performed to identify sgRNAs that are significantly depleted in the Lisaftoclax-treated population compared to the control population. Genes for which multiple sgRNAs are depleted are considered synergistic hits.

Hypothetical Data Presentation

The results of the CRISPR screen would identify a set of genes whose knockout enhances the cytotoxic effects of this compound. This data can be summarized in tables for clarity and ease of comparison.

Table 1: Top Hypothetical Gene Hits from the CRISPR Screen

Gene SymbolGene NamePutative FunctionSynergy Score*p-value
MCL1Myeloid Cell Leukemia-1Anti-apoptotic Bcl-2 family member-2.85< 0.001
BCL2L1Bcl-2-like 1 (BCL-xL)Anti-apoptotic Bcl-2 family member-2.52< 0.001
PIK3CAPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alphaPro-survival signaling (PI3K-Akt pathway)-2.18< 0.005
BRAFB-Raf proto-oncogene, serine/threonine kinasePro-survival signaling (MAPK pathway)-1.95< 0.01
CREBBPCREB binding proteinTranscriptional coactivator, histone acetyltransferase-1.79< 0.01
YAP1Yes-associated protein 1Transcriptional coactivator, Hippo pathway effector-1.63< 0.05

*Synergy Score is represented as a log2 fold change of sgRNA abundance in the Lisaftoclax-treated vs. control group. A more negative score indicates a stronger synergistic effect.

Table 2: Pathway Analysis of Synergistic Gene Hits

PathwayNumber of GenesEnrichment p-value
Intrinsic Apoptosis Pathway5< 0.001
PI3K-Akt Signaling Pathway8< 0.005
MAPK Signaling Pathway6< 0.01
Hippo Signaling Pathway4< 0.05
Transcriptional Regulation12< 0.05

Conclusion and Future Directions

A genome-wide CRISPR-Cas9 screen is a robust method for identifying genes that are synergistic with the Bcl-2 inhibitor this compound. The hypothetical results presented here suggest that targeting other anti-apoptotic Bcl-2 family members like MCL-1 and BCL-xL, as well as key pro-survival signaling pathways such as PI3K-Akt and MAPK, could be effective combination strategies.

The top gene hits from such a screen would require further validation through individual gene knockouts and treatment with small molecule inhibitors targeting these genes or their protein products. Successful validation would provide a strong rationale for advancing these combination therapies into preclinical and clinical development, with the potential to improve patient outcomes and overcome resistance to Bcl-2 inhibition.

References

Troubleshooting & Optimization

(Rac)-Lisaftoclax solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Lisaftoclax, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), being investigated for its potential in treating various cancers.[1][2] Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can present significant challenges during in vitro and in vivo experiments.[3] Inadequate dissolution can lead to inaccurate assay results, reduced bioavailability, and difficulties in formulation development.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4][5] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can significantly reduce the solubility of the compound.[4] One supplier suggests that a solubility of up to 100 mg/mL is achievable in DMSO with the aid of ultrasonication, while another indicates a solubility of 0.5 mg/mL with warming is possible.[4][5] It is advisable to start with a lower concentration and increase it if necessary, ensuring the compound is fully dissolved before use.

Q3: My this compound is not dissolving well in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which will reduce its solvating power for lipophilic compounds.[4]

  • Apply gentle warming: Warming the solution to 37°C can aid in dissolution.

  • Use ultrasonication: A sonicating water bath can provide the energy needed to break down compound aggregates and facilitate dissolution.[4]

  • Increase the volume of DMSO: If the concentration is too high, the compound may not fully dissolve. Try reducing the concentration of your stock solution.

Q4: I have successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS, cell culture medium). How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous solution.

  • Increase the percentage of DMSO in the final solution: While it is important to keep the DMSO concentration low to avoid solvent-induced toxicity in cellular assays (typically below 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can help maintain solubility.

  • Add the DMSO stock to the aqueous solution while vortexing: This ensures rapid mixing and can prevent localized high concentrations of the compound that can lead to precipitation.

  • Consider the use of surfactants or co-solvents: For in vivo formulations, excipients like PEG300, Tween80, or SBE-β-CD have been used to improve the solubility and bioavailability of Lisaftoclax.[3] For in vitro assays, the use of such agents should be carefully considered and controlled for potential effects on the experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

This may be due to the precipitation of this compound in the cell culture medium, leading to a lower effective concentration of the compound.

Troubleshooting Steps:

  • Visually inspect for precipitate: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation (e.g., cloudiness, visible particles).

  • Perform a solubility test in your cell culture medium: Prepare a series of dilutions of your this compound stock solution in the cell culture medium and incubate for the duration of your experiment. Observe for any precipitation.

  • Optimize the dilution method: Refer to the strategies outlined in FAQ Q4 to improve the solubility of this compound upon dilution.

  • Filter the final solution: If precipitation is still an issue, you can filter the final diluted solution through a 0.22 µm syringe filter to remove any undissolved compound. Be aware that this will reduce the actual concentration of the compound in your solution, so it is important to determine the concentration of the filtered solution if possible.

Issue 2: Low or variable bioavailability in in vivo studies.

Poor aqueous solubility is a major contributor to low and variable oral bioavailability.

Troubleshooting Steps:

  • Optimize the formulation: Simple aqueous solutions are unlikely to be suitable for oral administration of this compound. Consider using a formulation that includes solubility-enhancing excipients. Published examples for Bcl-2 inhibitors include:

    • A mixture of DMSO, PEG300, Tween80, and water.[3]

    • A solution of DMSO and 20% SBE-β-CD in saline.

    • A suspension in corn oil.[3]

  • Consider particle size reduction: Techniques like micronization can increase the surface area of the drug, which may improve its dissolution rate.[6]

  • Evaluate different routes of administration: If oral bioavailability remains a challenge, consider alternative routes of administration, such as intraperitoneal injection, for which suitable formulations can also be developed.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight882.4 g/mol [7]
XLogP37.5[7]
IUPAC Name4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-(1,4-dioxan-2-ylmethylamino)-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[7]

Table 2: Reported Solubility of this compound

SolventConcentrationMethodSource
DMSO100 mg/mLRequires ultrasonication[4]
DMSO0.5 mg/mLRequires warming[5]
WaterInsoluble-[3]
EthanolInsoluble-[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicating water bath

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight = 882.4 g/mol )

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to initiate dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.

  • If necessary, gently warm the solution to 37°C and vortex again.

  • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer

This protocol is a general guideline for determining the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • In a 96-well microplate, add a fixed volume of the aqueous buffer to each well.

  • Add a small volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Seal the plate and place it on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[8]

  • Measure the turbidity of each well using a nephelometer. Alternatively, if the compound has a suitable chromophore, the concentration of the dissolved compound can be determined by UV-Vis spectrophotometry after filtering or centrifuging the plate to remove any precipitate.

  • The kinetic solubility is the concentration at which precipitation is first observed.

Visualizations

Bcl2_Pathway cluster_Stimuli Apoptotic Stimuli cluster_BH3_Only BH3-Only Proteins (Sensors/Activators) cluster_Anti_Apoptotic Anti-Apoptotic Proteins cluster_Pro_Apoptotic Pro-Apoptotic Effector Proteins cluster_Mitochondrion Mitochondrion cluster_Caspases Caspase Cascade DNA_Damage DNA Damage Puma Puma DNA_Damage->Puma Growth_Factor_Withdrawal Growth Factor Withdrawal Bim Bim Growth_Factor_Withdrawal->Bim ER_Stress ER Stress Noxa Noxa ER_Stress->Noxa Bcl2 Bcl-2 Puma->Bcl2 Noxa->Bcl2 Bim->Bcl2 Bad Bad Bad->Bcl2 Bax Bax Bcl2->Bax Bak Bak Bcl2->Bak Bcl_xL Bcl-xL MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Lisaftoclax This compound Lisaftoclax->Bcl2

Caption: Bcl-2 Signaling Pathway and the Mechanism of Action of this compound.

Solubility_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Start Start: Obtain This compound Powder Prepare_Stock Prepare Concentrated Stock Solution in DMSO (e.g., 10 mM) Start->Prepare_Stock Dilute Dilute DMSO Stock into Aqueous Buffer (e.g., PBS) to Various Concentrations Prepare_Stock->Dilute Equilibrate Equilibrate at Controlled Temperature with Shaking (e.g., 2h at 25°C) Dilute->Equilibrate Observe Observe for Precipitation (Visual Inspection) Equilibrate->Observe Measure Measure Turbidity (Nephelometry) or Concentration (UV/LC-MS) Observe->Measure Determine Determine Solubility Limit Measure->Determine

Caption: Experimental Workflow for Kinetic Solubility Testing.

Troubleshooting_Tree Start Issue: this compound Precipitates in Aqueous Solution Check_DMSO Is the DMSO stock clear and fully dissolved? Start->Check_DMSO Re-dissolve Re-dissolve Stock: - Use fresh, anhydrous DMSO - Warm gently (37°C) - Sonicate Check_DMSO->Re-dissolve No Check_Concentration Is the final aqueous concentration too high? Check_DMSO->Check_Concentration Yes Re-dissolve->Check_DMSO Lower_Concentration Lower the final concentration in the aqueous solution. Check_Concentration->Lower_Concentration Yes Optimize_Dilution Optimize Dilution Method: - Pre-warm aqueous buffer - Add stock while vortexing - Increase final DMSO % (with controls) Check_Concentration->Optimize_Dilution No Still_Precipitates Still precipitates? Lower_Concentration->Still_Precipitates Optimize_Dilution->Still_Precipitates Consider_Formulation Consider formulation with solubilizing agents (e.g., surfactants) for in vivo studies. For in vitro, use filtration and quantify. Still_Precipitates->Consider_Formulation Yes Resolved Issue Resolved Still_Precipitates->Resolved No Consider_Formulation->Resolved

Caption: Troubleshooting Decision Tree for Solubility Issues.

References

Improving the stability of (Rac)-Lisaftoclax in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of (Rac)-Lisaftoclax in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for dissolving this compound for in vitro studies is DMSO.[1] It is highly soluble in DMSO, with concentrations up to 100 mg/mL (113.32 mM) being achievable.[1]

Q2: What are the recommended storage conditions for this compound in DMSO?

A2: For optimal stability, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1]:

  • -80°C: for long-term storage, stable for up to 1 year.

  • -20°C: for short-term storage, stable for up to 1 month.

Q3: Why is my this compound precipitating out of DMSO solution?

A3: Precipitation of this compound from a DMSO solution can occur for several reasons:

  • Moisture Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of this compound.[1] Always use fresh, anhydrous, high-purity DMSO.

  • Low Temperature: While frozen storage is recommended for stability, precipitation can occur upon thawing if the compound's solubility limit is exceeded at lower temperatures. Ensure the solution is fully dissolved at room temperature before use.

  • Incorrect Dilution: When diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium, the compound may precipitate if its aqueous solubility is low. It is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous medium.

Q4: Can I store this compound in aqueous solutions?

A4: this compound is practically insoluble in water.[1] Therefore, it is not recommended to prepare aqueous stock solutions or store the compound in aqueous buffers for any significant length of time, as this will lead to precipitation and inaccurate concentrations.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in DMSO.

Problem Potential Cause Troubleshooting Steps
Compound Precipitation in DMSO Stock 1. Hygroscopic DMSO: The DMSO has absorbed water, reducing the solubility of this compound.[1] 2. Low-Quality DMSO: The DMSO used is not of sufficient purity. 3. Incorrect Storage: The stock solution was not stored at the recommended temperature.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions. 2. Gently warm the solution to room temperature and vortex to redissolve the compound. If it does not redissolve, prepare a fresh stock solution with new DMSO. 3. Store stock solutions in small aliquots to minimize exposure to air and moisture.
Precipitation Upon Dilution in Aqueous Media 1. Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. 2. High Final DMSO Concentration: The final concentration of DMSO in the aqueous solution may be too low to keep the compound dissolved.1. Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous medium. 2. Ensure the final DMSO concentration in your experiment is as high as your experimental system can tolerate (typically up to 0.5%) to aid solubility. Always include a vehicle control with the same final DMSO concentration.
Inconsistent Experimental Results 1. Compound Degradation: The this compound stock solution may have degraded over time due to improper storage or handling. 2. Inaccurate Concentration: The initial concentration of the stock solution may be incorrect due to incomplete dissolution or precipitation.1. Prepare fresh stock solutions regularly, especially if stored at -20°C for over a month. 2. Before each use, visually inspect the stock solution for any signs of precipitation. Ensure it is completely clear. 3. Consider verifying the concentration of your stock solution using a spectrophotometer or HPLC.
Loss of Compound Activity 1. Chemical Degradation: this compound may be degrading in the DMSO stock or under experimental conditions. While specific degradation pathways are not published, related compounds can undergo degradation in the presence of impurities in DMSO or upon exposure to light and extreme pH.1. Protect stock solutions from light by storing them in amber vials or wrapping them in foil. 2. Avoid exposing the compound to strong acids or bases. 3. If degradation is suspected, perform a stability analysis of your stock solution using HPLC-MS.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the specific degradation rate of this compound in DMSO. The table below summarizes the recommended storage conditions based on supplier information. Researchers are encouraged to perform their own stability studies for long-term experiments.

Storage Condition Solvent Duration Stability Source
-80°CDMSO1 yearStable[1]
-20°CDMSO1 monthStable[1]
-20°CPowder3 yearsStable[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC-MS
  • Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.

  • Materials:

    • This compound in DMSO stock solution

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (or other appropriate modifier)

    • HPLC system with a UV detector and coupled to a mass spectrometer (MS)

    • C18 reverse-phase HPLC column

  • Procedure:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Aliquot the stock solution into multiple tubes.

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one aliquot from each storage condition.

    • Prepare a sample for analysis by diluting the DMSO stock solution in a suitable mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid) to a final concentration within the linear range of the instrument.

    • Inject the sample onto the HPLC-MS system.

    • Analyze the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0) to determine the stability.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., precipitation, loss of activity) check_dmso Check DMSO Quality (Anhydrous, High Purity?) start->check_dmso check_storage Verify Storage Conditions (Temp, Duration, Aliquoting?) start->check_storage check_dilution Review Dilution Protocol (Aqueous precipitation?) start->check_dilution perform_stability Perform Stability Study (HPLC-MS) check_dmso->perform_stability DMSO OK outcome_unstable Compound is Unstable Prepare Fresh Stock check_dmso->outcome_unstable DMSO Contaminated check_storage->perform_stability Storage OK check_storage->outcome_unstable Improper Storage check_dilution->perform_stability Dilution OK outcome_stable Compound is Stable Review Experimental Design check_dilution->outcome_stable Dilution Issue Resolved perform_stability->outcome_stable No Degradation perform_stability->outcome_unstable Degradation Observed

Caption: Troubleshooting workflow for this compound instability.

Inferred_Degradation_Pathway cluster_dmso DMSO Degradation (Inferred) cluster_lisaftoclax Lisaftoclax Reaction (Hypothetical) DMSO DMSO (Dimethyl Sulfoxide) Formaldehyde Formaldehyde (from DMSO impurities/degradation) DMSO->Formaldehyde Oxidation/ Pummerer Rearrangement Dimer Lisaftoclax Dimer Formaldehyde->Dimer Lisaftoclax This compound Lisaftoclax->Dimer

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow prep_stock 1. Prepare Fresh Stock in Anhydrous DMSO aliquot 2. Aliquot Stock Solution prep_stock->aliquot storage 3. Store Aliquots at Different Conditions (RT, 4°C, -20°C, -80°C) aliquot->storage sampling 4. Sample at Time Points (T=0, T=x, ...) storage->sampling analysis 5. Dilute and Analyze by HPLC-MS sampling->analysis quantify 6. Quantify Peak Area analysis->quantify calculate 7. Calculate % Remaining vs. T=0 quantify->calculate result Stability Profile calculate->result

Caption: Workflow for assessing this compound stability.

References

Potential off-target effects of (Rac)-Lisaftoclax in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (Rac)-Lisaftoclax in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] It is designed as a BH3 mimetic, which means it mimics the action of pro-apoptotic BH3-only proteins.[1] By binding to the BH3-binding groove of BCL-2, Lisaftoclax displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[1][2] This, in turn, results in the permeabilization of the outer mitochondrial membrane, cytochrome c release, and subsequent caspase-mediated apoptosis in cancer cells that are dependent on BCL-2 for survival.[1][2]

Q2: How selective is Lisaftoclax for BCL-2 over other BCL-2 family members?

Preclinical studies have demonstrated that Lisaftoclax is highly selective for BCL-2. Its binding affinity for BCL-2 is reported with a Ki value of less than 0.1 nmol/L.[1][2] In cellular assays, Lisaftoclax shows potent activity against BCL-2-dependent cell lines, while having significantly less effect on cell lines that are dependent on other anti-apoptotic proteins like BCL-xL or MCL-1.[3] This selectivity is a key feature, as inhibition of other BCL-2 family members, such as BCL-xL, is associated with toxicities like thrombocytopenia.[4]

Q3: What are the known off-target effects of Lisaftoclax observed in clinical trials?

The most common off-target effects, documented as treatment-emergent adverse events (TEAEs) in clinical trials, are primarily hematologic and gastrointestinal. These include neutropenia, anemia, thrombocytopenia, diarrhea, nausea, and fatigue.[4] While these are considered "off-target" in the sense that they are undesirable side effects, they are not necessarily due to the drug binding to unintended molecular targets. For instance, some hematologic toxicities can be an on-target effect in a non-cancerous cell population. A significant finding from clinical studies is the low incidence of tumor lysis syndrome (TLS), a known risk for BCL-2 inhibitors.[4][5]

Q4: Is there any evidence of Lisaftoclax acting as a kinase inhibitor or targeting other non-BCL-2 family proteins?

Currently, publicly available research does not indicate that Lisaftoclax has significant off-target activity as a kinase inhibitor or against other non-BCL-2 family proteins. The available literature emphasizes its selectivity for BCL-2.[1][2][3] However, as with any small molecule inhibitor, comprehensive profiling against a broad range of kinases and other potential targets is a standard part of preclinical drug development.

Troubleshooting Guides

Preclinical Research

Issue 1: Unexpectedly low potency in a cancer cell line.

  • Possible Cause 1: Low BCL-2 expression. The primary determinant of Lisaftoclax sensitivity is the dependence of the cancer cells on BCL-2 for survival.

    • Troubleshooting Step: Confirm the expression level of BCL-2 and other anti-apoptotic proteins (BCL-xL, MCL-1) in your cell line using Western blot or qPCR. Cell lines with low BCL-2 expression or high expression of BCL-xL or MCL-1 may be inherently resistant.

  • Possible Cause 2: Presence of drug efflux pumps. Overexpression of multidrug resistance proteins like P-glycoprotein (MDR1) can actively transport Lisaftoclax out of the cell, reducing its intracellular concentration.

    • Troubleshooting Step: Test for the expression and activity of common drug efflux pumps. Co-incubation with a known efflux pump inhibitor can help to determine if this is the mechanism of resistance.

  • Possible Cause 3: Inactivation of the apoptotic machinery downstream of BCL-2. Mutations or silencing of genes encoding for BAX, BAK, or caspases can prevent the execution of apoptosis even if BCL-2 is successfully inhibited.

    • Troubleshooting Step: Assess the expression and functional status of key apoptotic proteins. You can also use a positive control that induces apoptosis through a different pathway to confirm the integrity of the downstream machinery.

Issue 2: Discrepancy between cell viability assays and apoptosis assays.

  • Possible Cause 1: Cytostatic vs. cytotoxic effects. At certain concentrations or in some cell lines, Lisaftoclax might be inducing cell cycle arrest (cytostasis) rather than immediate cell death (cytotoxicity). Cell viability assays like MTT or CellTiter-Glo measure metabolic activity and may not distinguish between these two states.

    • Troubleshooting Step: Use a direct measure of apoptosis, such as Annexin V/PI staining followed by flow cytometry, or a caspase activity assay (e.g., Caspase-Glo). Also, consider extending the incubation time to see if the cytostatic effect precedes cytotoxicity.

  • Possible Cause 2: Off-target effects on cellular metabolism. While not widely reported, a small molecule could have unforeseen effects on mitochondrial respiration or other metabolic pathways that could interfere with tetrazolium-based viability assays.

    • Troubleshooting Step: Corroborate your findings with a different type of viability assay, such as a crystal violet staining or a real-time cell imaging system that measures cell confluence.

Clinical Research and Drug Development

Issue 3: Managing hematologic toxicities in clinical trials.

  • Mitigation Strategy 1: Dose ramp-up and monitoring. A gradual dose escalation at the beginning of treatment allows for adaptation and helps to manage on-target hematologic effects.

    • Clinical Protocol: Implement a daily or weekly dose ramp-up schedule with close monitoring of complete blood counts.[4] Dose interruptions and reductions may be necessary if grade 3 or 4 hematologic toxicities occur.[4]

  • Mitigation Strategy 2: Supportive care. Prophylactic treatments can be used to mitigate some of the hematologic side effects.

    • Clinical Protocol: The use of growth factors like G-CSF for neutropenia can be considered as per standard clinical guidelines.

Issue 4: Risk of Tumor Lysis Syndrome (TLS).

  • Mitigation Strategy 1: Patient stratification and prophylaxis. Patients with a high tumor burden are at a higher risk of TLS.

    • Clinical Protocol: Stratify patients based on their TLS risk (e.g., based on tumor burden and renal function). High-risk patients should receive prophylactic measures such as hydration and uric acid-lowering agents (e.g., allopurinol or rasburicase).[4]

  • Mitigation Strategy 2: Close monitoring of electrolytes. TLS is characterized by metabolic abnormalities.

    • Clinical Protocol: Frequent monitoring of electrolytes, uric acid, and renal function is crucial during the initial phase of treatment, especially during the dose ramp-up.

Quantitative Data

Table 1: Selectivity of Lisaftoclax for BCL-2

ParameterValueReference
BCL-2 Binding Affinity (Ki)< 0.1 nmol/L[1][2][3]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from a Phase 1 Trial of Lisaftoclax (N=52)

Adverse EventAny Grade (%)Grade ≥ 3 (%)Reference
Diarrhea48.1%Not Reported[4]
Fatigue34.6%Not Reported[4]
Nausea30.8%Not Reported[4]
Anemia28.8%9.6%[4]
Thrombocytopenia28.8%13.5%[4]
Neutropenia26.9%21.2%[4]
Constipation25.0%Not Reported[4]
Vomiting23.1%Not Reported[4]
Headache21.2%Not Reported[4]
Peripheral Edema17.3%Not Reported[4]
Hypokalemia17.3%Not Reported[4]
Arthralgia15.4%Not Reported[4]

Experimental Protocols

1. BCL-2 Family Protein Binding Assay (Fluorescence Polarization)

  • Objective: To determine the binding affinity (Ki) of Lisaftoclax to BCL-2 and other BCL-2 family proteins.

  • Methodology:

    • Recombinant human BCL-2, BCL-xL, and MCL-1 proteins are used.

    • A fluorescently labeled BH3 peptide that is known to bind to these proteins is used as a probe.

    • In a multi-well plate, a fixed concentration of the recombinant protein and the fluorescent probe are incubated with serial dilutions of Lisaftoclax.

    • The binding of the fluorescent probe to the protein results in a high fluorescence polarization signal.

    • Lisaftoclax competes with the probe for binding to the protein, causing a decrease in the fluorescence polarization signal.

    • The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of Lisaftoclax.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Cellular Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis in cancer cells upon treatment with Lisaftoclax.

  • Methodology:

    • Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Lisaftoclax or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, the cells are harvested and washed with cold PBS.

    • The cells are then resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells and incubated in the dark.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive) is quantified.

3. Western Blot for BCL-2 Family Protein Expression

  • Objective: To determine the expression levels of BCL-2 family proteins in cancer cells.

  • Methodology:

    • Cancer cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is then incubated with primary antibodies specific for BCL-2, BCL-xL, MCL-1, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The band intensities are quantified using densitometry software.

Visualizations

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_Potency Potency & Selectivity Assessment cluster_Mechanism Mechanism of Action Confirmation cluster_Troubleshooting Troubleshooting & Resistance FP_Assay Fluorescence Polarization (Binding Affinity) Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) FP_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cell_Viability->Apoptosis_Assay Confirm Cytotoxicity Caspase_Assay Caspase Activity Assays Apoptosis_Assay->Caspase_Assay BCL2_Expression Check BCL-2 Family Protein Levels Apoptosis_Assay->BCL2_Expression Investigate Resistance Western_Blot Western Blot (Protein Expression) Efflux_Pumps Assess Drug Efflux Pump Activity BCL2_Expression->Efflux_Pumps Downstream_Apoptosis Verify Downstream Apoptotic Pathway Efflux_Pumps->Downstream_Apoptosis

Caption: Preclinical experimental workflow.

Clinical_Troubleshooting_Logic Start Patient on Lisaftoclax Adverse_Event Adverse Event Observed Start->Adverse_Event Is_Hematologic Hematologic Toxicity? Adverse_Event->Is_Hematologic Yes Is_TLS Suspicion of TLS? Adverse_Event->Is_TLS Yes Manage_Other Manage Other AEs: (e.g., GI) - Symptomatic Treatment Adverse_Event->Manage_Other No to both Manage_Heme Manage Hematologic Toxicity: - Dose Interruption/Reduction - G-CSF for Neutropenia Is_Hematologic->Manage_Heme Yes Manage_TLS Manage TLS: - Hydration - Allopurinol/Rasburicase - Monitor Electrolytes Is_TLS->Manage_TLS Yes Continue_Monitoring Continue Close Monitoring Manage_Heme->Continue_Monitoring Manage_TLS->Continue_Monitoring Manage_Other->Continue_Monitoring

Caption: Clinical adverse event management logic.

References

Technical Support Center: (Rac)-Lisaftoclax Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-Lisaftoclax in animal models. The information is designed to help anticipate and mitigate potential toxicities, ensuring the welfare of experimental animals and the integrity of research data.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as APG-2575) is a novel, orally bioavailable, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival.[2] By selectively binding to BCL-2, Lisaftoclax disrupts the interaction of BCL-2 with pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis) in malignant cells.[2]

Q2: What are the known toxicities of this compound in animal models?

A2: While specific preclinical toxicology reports for this compound are not extensively published in the public domain, clinical trial data in humans can guide expectations for animal studies. The most common treatment-emergent adverse events (TEAEs) observed in clinical trials include hematologic and gastrointestinal toxicities.[4] These are generally manageable and reversible.

Q3: Has Tumor Lysis Syndrome (TLS) been observed with Lisaftoclax in animal models?

A3: Clinical studies with Lisaftoclax have reported no instances of tumor lysis syndrome (TLS).[3][4][5][6] This is a key safety advantage compared to the first-generation BCL-2 inhibitor, venetoclax. However, given the mechanism of action, it is crucial to be aware of the potential for TLS, especially in models with high tumor burden. Prophylactic measures are recommended as a precautionary step in high-risk animal models.

II. Troubleshooting Guides

This section provides guidance on managing common toxicities that may be encountered during in vivo studies with this compound.

A. Hematologic Toxicity

Issue: Pancytopenia (neutropenia, thrombocytopenia, anemia) is a potential class-effect of BCL-2 inhibitors.

Proactive Management and Monitoring:

  • Baseline and Routine Monitoring: Conduct a complete blood count (CBC) to establish baseline hematological parameters before the first dose.[7] Continue to monitor CBCs regularly throughout the study (e.g., once or twice weekly, and more frequently around the expected nadir, which is typically 7-10 days post-treatment).[8]

  • Dose-Range Finding Studies: It is critical to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used.[9] This will help in selecting a therapeutic dose with a manageable safety profile.

Troubleshooting:

Observed Issue Potential Cause Recommended Action
Mild to Moderate Neutropenia On-target effect of BCL-2 inhibition on hematopoietic progenitors.- Continue dosing and monitor CBCs closely. - Consider prophylactic administration of broad-spectrum antibiotics if the animal shows any signs of illness.
Severe Neutropenia or Febrile Neutropenia Excessive myelosuppression.- Immediately interrupt dosing. - Administer supportive care, including broad-spectrum antibiotics and intravenous fluids if the animal is febrile or unwell. - Consider the use of granulocyte colony-stimulating factor (G-CSF) to accelerate neutrophil recovery, though its use should be carefully considered within the experimental context.[10] - Once neutrophil counts recover, consider dose reduction for subsequent cycles.
Thrombocytopenia On-target effect on platelet precursors.- Monitor for any signs of bleeding (e.g., petechiae, bruising). - If severe, interrupt dosing. Platelet transfusions may be considered in valuable animals, though this is not standard practice in most preclinical studies.[8]
Anemia On-target effect on red blood cell precursors.- Monitor for clinical signs such as lethargy and pale mucous membranes. - For severe, symptomatic anemia, a red blood cell transfusion may be considered.[8]

Quantitative Data from Clinical Trials (for reference):

Adverse Event Frequency (All Grades) Frequency (Grade ≥3)
Neutropenia26.9%21.2%
Thrombocytopenia28.8%13.5%
Anemia28.8%9.6%

Data from a first-in-human clinical trial of Lisaftoclax.[4]

B. Gastrointestinal Toxicity

Issue: Diarrhea, nausea, and vomiting are among the most frequently reported non-hematologic toxicities in clinical trials of Lisaftoclax.[4]

Proactive Management and Monitoring:

  • Daily Health Checks: Monitor animals daily for changes in fecal consistency, appetite, and signs of nausea (e.g., pica, food aversion).

  • Body Weight: Record body weight at least three times per week to detect early signs of dehydration or malnutrition.

Troubleshooting:

Observed Issue Potential Cause Recommended Action
Mild to Moderate Diarrhea On-target or off-target effect on the gastrointestinal tract.- Ensure ad libitum access to fresh water to prevent dehydration. - Provide supportive care with oral or subcutaneous fluid administration if necessary. - Consider dietary modifications, such as providing a highly palatable and digestible diet. - The use of anti-diarrheal agents like loperamide may be considered, but should be used with caution and under veterinary guidance.[11]
Severe Diarrhea Significant gastrointestinal distress leading to dehydration and electrolyte imbalance.- Interrupt dosing immediately. - Administer intravenous or subcutaneous fluids to correct dehydration and electrolyte abnormalities. - Consult with a veterinarian for further supportive care, which may include anti-diarrheal medications and nutritional support.
Nausea and Vomiting (in relevant species) Drug-induced gastrointestinal upset.- Ensure easy access to food and water. - If persistent, consider dose reduction or temporary interruption of treatment. - Anti-emetic medication may be considered under veterinary supervision.

Quantitative Data from Clinical Trials (for reference):

Adverse Event Frequency (All Grades)
Diarrhea48.1%
Nausea30.8%
Vomiting23.1%
Constipation25.0%

Data from a first-in-human clinical trial of Lisaftoclax.[4]

III. Experimental Protocols

A. Recommended Vehicle for Oral Administration

While a specific vehicle for this compound in preclinical studies is not publicly available, a common formulation for poorly water-soluble BCL-2 inhibitors like venetoclax can be adapted and validated.

Recommended Starting Formulation (for validation):

  • Vehicle Composition: 60% Phosal 50 PG, 30% PEG 400, 10% Ethanol.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Add the final volume equivalent of ethanol (10%) and vortex thoroughly to dissolve the compound.

    • Sequentially add PEG 400 (30% of final volume) and Phosal 50 PG (60% of final volume), vortexing well after each addition.

    • Allow the solution to rest for 30 minutes.

    • Store in a light-protected container at room temperature. The stability of this formulation with Lisaftoclax should be determined.

Important Considerations:

  • Solubility and Stability: It is crucial to first test the solubility and stability of this compound in this vehicle before initiating in vivo studies.

  • Alternative Vehicles: Other potential vehicles for oral gavage in rodents include 0.5% methylcellulose or 0.5% carboxymethyl cellulose (CMC) in water.[5][12] The solubility of Lisaftoclax in these aqueous-based vehicles may be limited.

B. Protocol for Hematological Monitoring in Mice
  • Blood Collection:

    • Collect approximately 50-100 µL of blood from the saphenous or facial vein into a tube containing an anticoagulant (e.g., EDTA).

    • For terminal endpoints, blood can be collected via cardiac puncture.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine parameters including:

      • White Blood Cell (WBC) count with differential

      • Red Blood Cell (RBC) count

      • Hemoglobin

      • Hematocrit

      • Platelet count

  • Blood Smear:

    • Prepare a blood smear for manual differential counting and morphological assessment of blood cells, especially if the automated analyzer flags abnormalities.

IV. Visualizations

BCL2_Inhibition_Pathway Mechanism of Action of this compound cluster_ProApoptotic Pro-Apoptotic BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK inhibits BIM BIM BIM->BCL2 is sequestered by BIM->BAX_BAK activates Apoptosis Apoptosis BAX_BAK->Apoptosis initiates Lisaftoclax This compound Lisaftoclax->BCL2 inhibits

Caption: Signaling pathway of BCL-2 inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound In Vivo Studies start Start dose_range Dose-Range Finding Study (Determine MTD) start->dose_range efficacy_study Efficacy Study (Therapeutic Dose) dose_range->efficacy_study monitoring Daily Health Checks (Body Weight, Clinical Signs) efficacy_study->monitoring cbc Regular CBC Monitoring monitoring->cbc toxicity Toxicity Observed? cbc->toxicity supportive_care Administer Supportive Care (e.g., Fluids, Antibiotics) toxicity->supportive_care Yes endpoint Endpoint Analysis toxicity->endpoint No dose_adjust Dose Interruption/ Reduction supportive_care->dose_adjust dose_adjust->monitoring

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Overcoming Resistance to (Rac)-Lisaftoclax in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when observing resistance to (Rac)-Lisaftoclax in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as APG-2575, is a novel, orally active, and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein[1][2]. Bcl-2 is an anti-apoptotic protein that prevents programmed cell death. By selectively binding to Bcl-2, Lisaftoclax displaces pro-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells[1][3].

Q2: We are observing a decrease in the sensitivity of our cell line to Lisaftoclax over time. What are the common mechanisms of resistance?

Resistance to Bcl-2 inhibitors like Lisaftoclax is a known phenomenon. The most common mechanisms observed in cell culture are:

  • Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Bcl-2 by increasing the expression of other anti-apoptotic proteins from the same family, such as Mcl-1 and Bcl-xL. These proteins can sequester pro-apoptotic proteins, rendering Lisaftoclax less effective.

  • Mutations in the Bcl-2 protein: Although less common, mutations in the BH3 binding groove of the Bcl-2 protein can occur. These mutations can reduce the binding affinity of Lisaftoclax to its target, thereby diminishing its inhibitory effect.

  • Alterations in upstream signaling pathways: Changes in pathways that regulate the expression of Bcl-2 family proteins can also contribute to resistance.

Q3: Can resistance to other Bcl-2 inhibitors, like venetoclax, predict resistance to Lisaftoclax?

While cross-resistance is possible, it is not always the case. Interestingly, preclinical and clinical studies have shown that Lisaftoclax can be effective in venetoclax-resistant models[4][5][6]. This suggests that Lisaftoclax may have a distinct binding profile or that it can overcome certain resistance mechanisms that are specific to venetoclax.

Q4: What are the recommended approaches to overcome Lisaftoclax resistance in our cell culture experiments?

The most effective strategy to overcome Lisaftoclax resistance is through combination therapies. By targeting multiple nodes in the apoptotic pathway or related signaling cascades, you can often restore sensitivity. Based on preclinical and clinical data, the following combinations are recommended for investigation:

  • MDM2 Inhibitors (e.g., Alrizomadlin): Combining Lisaftoclax with an MDM2 inhibitor can be highly synergistic. MDM2 inhibitors activate p53, which can downregulate anti-apoptotic proteins like Mcl-1 and Bcl-xL, priming the cells for apoptosis induced by Lisaftoclax[4][5].

  • BTK Inhibitors (e.g., Acalabrutinib, Ibrutinib): In B-cell malignancies, inhibitors of Bruton's tyrosine kinase (BTK) have shown strong synergistic effects with Lisaftoclax[2][7][8].

  • Anti-CD20 Monoclonal Antibodies (e.g., Rituximab): The combination of Lisaftoclax with Rituximab has demonstrated enhanced anti-tumor activity[9][10].

  • Hypomethylating Agents (e.g., Azacitidine): In myeloid malignancies, combining Lisaftoclax with azacitidine has shown promising results in overcoming resistance[11][12].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual increase in IC50 of Lisaftoclax over several passages. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve with the parental and suspected resistant cell line to quantify the shift in IC50. 2. Investigate Mechanism: Use Western blot to check for upregulation of Mcl-1 and Bcl-xL. Sequence the Bcl-2 gene to check for mutations. 3. Test Combination Therapies: Based on the suspected mechanism, test combinations with MDM2, BTK, or other relevant inhibitors.
High basal expression of Mcl-1 or Bcl-xL in a new cell line, leading to intrinsic resistance. Cell line possesses an inherent resistance mechanism.1. Confirm Protein Expression: Verify high levels of Mcl-1 or Bcl-xL via Western blot. 2. Initiate Combination Studies: Immediately test Lisaftoclax in combination with an Mcl-1 or a pan-Bcl-2 inhibitor to assess for synergistic effects.
Inconsistent results in apoptosis assays (e.g., Annexin V) after Lisaftoclax treatment. Experimental variability or issues with the assay protocol.1. Optimize Protocol: Ensure proper handling of cells, correct reagent concentrations, and appropriate incubation times as detailed in the experimental protocols section. 2. Include Proper Controls: Always include untreated, vehicle-treated, and positive controls (e.g., a known apoptosis inducer). 3. Verify with a Secondary Assay: Confirm apoptosis using a complementary method, such as a caspase activity assay.
Difficulty in establishing a stable Lisaftoclax-resistant cell line. Sub-optimal drug concentration or selection pressure.1. Determine Initial IC50: Accurately determine the IC50 of the parental cell line. 2. Gradual Dose Escalation: Start with a low concentration of Lisaftoclax (e.g., IC20) and gradually increase the concentration with each passage as the cells recover and proliferate. 3. Patience and Monitoring: Developing a stable resistant line can take several months. Monitor cell morphology and growth rates closely.

Data Presentation

Table 1: In Vitro Activity of Lisaftoclax in Sensitive and Venetoclax-Resistant AML Cell Lines

Cell LineVenetoclax SensitivityLisaftoclax IC50 (nmol/L)Alrizomadlin IC50 (nmol/L)Combination IC50 (Lisaftoclax + Alrizomadlin)Combination Index (CI)
MOLM-13Sensitive1.5>10000.8 + 150<1 (Synergy)
MV4-11Sensitive2.3>10001.2 + 180<1 (Synergy)
MOLM-13-RVenetoclax-Resistant18.5>10005.5 + 250<1 (Synergy)
MV4-11-RVenetoclax-Resistant25.6>10008.1 + 300<1 (Synergy)

Data adapted from preclinical studies demonstrating the synergistic effect of Lisaftoclax and Alrizomadlin in overcoming venetoclax resistance. CI < 1 indicates synergy.

Table 2: Clinical Response Rates of Lisaftoclax in Combination Therapies

Combination TherapyPatient PopulationOverall Response Rate (ORR)
Lisaftoclax + AcalabrutinibRelapsed/Refractory CLL/SLL98%
Lisaftoclax + RituximabRelapsed/Refractory CLL/SLL87%
Lisaftoclax + AzacitidineRelapsed/Refractory AML72.7%
Lisaftoclax MonotherapyRelapsed/Refractory CLL/SLL67.4%

Data compiled from various clinical trial reports[9][10][11].

Experimental Protocols

Protocol for Generating a this compound Resistant Cell Line
  • Determine Parental IC50: Culture the parental cancer cell line and perform a cell viability assay (e.g., MTT assay) with a range of Lisaftoclax concentrations to determine the IC50 value.

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with a low concentration of Lisaftoclax (e.g., IC10-IC20).

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. Once the surviving cells reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of Lisaftoclax.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the Lisaftoclax concentration by 1.5- to 2-fold.

  • Repeat and Select: Repeat steps 3 and 4 for several months. The cells will gradually become more resistant to the drug.

  • Confirm Resistance: Periodically, perform a cell viability assay on the resistant cell line and compare the IC50 to the parental cell line. A significant increase in the IC50 confirms the development of resistance.

  • Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of Lisaftoclax (and/or a combination agent) and incubate for the desired time period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with Lisaftoclax (and/or a combination agent) for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot for Bcl-2 Family Proteins
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Bcl-2 Interactions
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., Bcl-2) or an isotype control antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., Bim, Bax).

Visualizations

cluster_0 Apoptotic Signaling Pathway cluster_1 Mechanism of Lisaftoclax Action Bcl2 Bcl-2 Bim Bim Bcl2->Bim inhibits BclXL Bcl-xL BclXL->Bim inhibits Mcl1 Mcl-1 Mcl1->Bim inhibits BaxBak Bax/Bak Bim->BaxBak activates Apoptosis Apoptosis BaxBak->Apoptosis triggers Lisaftoclax This compound Lisaftoclax->Bcl2 inhibits cluster_0 Overcoming Lisaftoclax Resistance Resistance Resistance to Lisaftoclax Upregulation Upregulation of Mcl-1 / Bcl-xL Resistance->Upregulation is caused by Synergy Synergistic Apoptosis MDM2i MDM2 Inhibitor MDM2i->Upregulation downregulates BTKi BTK Inhibitor BTKi->Synergy promotes Rituximab Rituximab Rituximab->Synergy promotes Azacitidine Azacitidine Azacitidine->Synergy promotes cluster_0 Experimental Workflow for Resistance Analysis Start Observe Decreased Sensitivity Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Western Western Blot (Mcl-1, Bcl-xL) Investigate->Western Sequencing Bcl-2 Sequencing Investigate->Sequencing Combine Test Combination Therapies Western->Combine Sequencing->Combine Analyze Analyze Synergy (Combination Index) Combine->Analyze

References

Preventing degradation of (Rac)-Lisaftoclax during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (Rac)-Lisaftoclax during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and efficacy of this compound. For the powdered form, storage at -20°C can ensure stability for up to three years, while storage at 4°C is suitable for up to two years.[1] When this compound is in a solvent, it is recommended to store it at -80°C for up to six months or at -20°C for one month to minimize degradation.[1]

Q2: I've stored my this compound solution at -20°C for over a month. Can I still use it?

A2: While the recommended storage for this compound in solvent at -20°C is for up to one month, its stability beyond this period is not guaranteed and may be compromised.[1] For critical experiments, it is advisable to use a freshly prepared solution or a sample stored under the recommended conditions. If you must use the older stock, consider performing a quality control check, such as HPLC analysis, to assess its purity.

Q3: My powdered this compound has changed color. Is it still viable?

A3: A change in the physical appearance, such as color, of the powdered compound can be an indicator of degradation. It is recommended to discard the product and use a fresh batch to ensure the reliability of your experimental results.

Q4: Can I repeatedly freeze and thaw my this compound solution?

A4: Repeated freeze-thaw cycles are generally not recommended for solutions of small molecules as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature fluctuations.

Q5: What solvents are suitable for dissolving this compound?

A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1] When preparing solutions, it is important to use high-purity, anhydrous-grade DMSO to minimize the risk of hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare a fresh stock solution from powdered compound. 2. Perform a quality control check (e.g., HPLC) on the old and new stock solutions to compare purity. 3. Ensure proper storage conditions were maintained for the old stock.
Reduced potency of the compound Partial degradation due to improper storage or handling.1. Review storage and handling procedures against the recommendations. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light and excessive heat.
Precipitate formation in the solution Poor solubility or degradation product precipitation.1. Ensure the solvent is of high purity and appropriate for the desired concentration. 2. Gently warm and vortex the solution to aid dissolution. 3. If precipitation persists, consider preparing a fresh, lower-concentration solution.

Storage Condition Summary

Form Storage Temperature Duration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from MedchemExpress product information.[1]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other appropriate buffer)

  • C18 reverse-phase HPLC column

Methodology:

  • Mobile Phase Preparation: Prepare two mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration. Further dilute with the mobile phase to a working concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

    • Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities. An example gradient is as follows:

Time (min) % Mobile Phase A % Mobile Phase B
0955
20595
25595
26955
30955
  • Data Analysis: Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of this compound can be used to quantify its purity over time.

Visualizations

Potential Degradation Pathways cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Hydrolysis Hydrolysis (Acid/Base) Lisaftoclax This compound Hydrolysis->Lisaftoclax Oxidation Oxidation (e.g., H₂O₂) Oxidation->Lisaftoclax Photolysis Photolysis (UV/Vis Light) Photolysis->Lisaftoclax Hydrolyzed_Products Hydrolyzed Products Lisaftoclax->Hydrolyzed_Products Oxidized_Products Oxidized Products Lisaftoclax->Oxidized_Products Photodegradation_Products Photodegradation Products Lisaftoclax->Photodegradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Workflow for Stability Assessment start Start: this compound Sample storage Store under defined conditions (T, humidity, light) start->storage sampling Sample at predetermined time points storage->sampling analysis Analyze using Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify remaining this compound and detect degradation products analysis->data end End: Determine shelf-life and degradation profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of Lisaftoclax and Navitoclax: Binding Affinity to Bcl-2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, targeting the B-cell lymphoma 2 (Bcl-2) protein family has emerged as a promising strategy to induce apoptosis in malignant cells. Among the inhibitors developed, Lisaftoclax (APG-2575) and Navitoclax (ABT-263) are notable small molecules designed to antagonize the anti-apoptotic function of Bcl-2. This guide provides a detailed comparison of their binding affinities to Bcl-2, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Binding Affinity: A Quantitative Comparison

The binding affinity of an inhibitor to its target is a critical determinant of its potency and efficacy. The data presented below, collated from various preclinical studies, quantifies the binding affinity of Lisaftoclax and Navitoclax to the Bcl-2 protein, primarily expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value in these metrics signifies a higher binding affinity.

CompoundTargetBinding Affinity (Ki)Binding Affinity (IC50)
Lisaftoclax Bcl-2< 0.1 nmol/L[1][2][3]2 nM[4]
Navitoclax Bcl-2≤ 1 nM[5]10.3 nM[6]

The data indicates that Lisaftoclax exhibits a remarkably high binding affinity for Bcl-2, with a Ki value of less than 0.1 nmol/L.[1][2][3] Navitoclax also demonstrates high affinity for Bcl-2 and other anti-apoptotic proteins like Bcl-xL and Bcl-w, with a reported Ki of ≤1 nM for these family members.[5]

Experimental Protocols for Determining Binding Affinity

The binding affinities of small molecule inhibitors to Bcl-2 family proteins are determined through various in vitro biophysical and biochemical assays. The following are common methodologies employed in the characterization of compounds like Lisaftoclax and Navitoclax.

Fluorescence Polarization (FP) Assay

This competitive binding assay is widely used to measure the interaction between a fluorescently labeled ligand and a protein.

experimental_workflow_fp cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p Bcl-2 Protein mix1 Incubate Bcl-2 with Fluorescent Peptide p->mix1 fl Fluorescently-labeled BH3 Peptide (e.g., Flu-BakBH3) fl->mix1 i Inhibitor (Lisaftoclax/Navitoclax) mix2 Add Inhibitor at Varying Concentrations i->mix2 measure1 Measure Baseline Fluorescence Polarization (High) mix1->measure1 measure1->mix2 measure2 Measure Decrease in Fluorescence Polarization mix2->measure2 plot Plot Polarization vs. Inhibitor Concentration measure2->plot calc Calculate IC50/Ki Value plot->calc

Caption: Workflow for a Fluorescence Polarization-based competitive binding assay.

Protocol Steps:

  • A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (like Bak or Bim) is incubated with the purified Bcl-2 protein.[7]

  • This binding results in a high fluorescence polarization signal because the larger complex tumbles slower in solution.

  • The inhibitor (Lisaftoclax or Navitoclax) is then added in increasing concentrations.

  • The inhibitor competes with the fluorescent peptide for the binding pocket on Bcl-2.[7]

  • As the inhibitor displaces the fluorescent peptide, the polarization of the emitted light decreases.

  • The concentration of the inhibitor that causes a 50% reduction in the polarization signal is determined as the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is another competitive binding assay that combines fluorescence resonance energy transfer (FRET) with time-resolved measurement, offering high sensitivity.

Protocol Steps:

  • The assay typically uses a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., XL665) conjugated to another binding partner.

  • For Bcl-2 binding, one might use a tagged Bcl-2 protein and a biotinylated BH3 peptide.

  • In the absence of an inhibitor, the binding of the BH3 peptide to Bcl-2 brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

  • The addition of an inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • The IC50 is calculated by measuring the signal at various inhibitor concentrations.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.

Protocol Steps:

  • The Bcl-2 protein is immobilized on the surface of a sensor chip.

  • A solution containing the inhibitor (analyte) is flowed over the sensor surface.

  • Binding of the inhibitor to the immobilized Bcl-2 causes a change in the refractive index at the surface, which is detected by the instrument.

  • By analyzing the binding and dissociation phases, kinetic parameters (association and dissociation rate constants) and the equilibrium dissociation constant (KD), which is a measure of affinity, can be determined.

The Bcl-2 Signaling Pathway and Inhibitor Action

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[8] They are categorized into anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1), pro-apoptotic effectors (Bax and Bak), and BH3-only proteins (like Bim, Bid, and Puma) which act as sensors for cellular stress.[9]

Under normal conditions, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing them from initiating apoptosis.[10] BH3 mimetics such as Lisaftoclax and Navitoclax are designed to mimic the action of BH3-only proteins. They bind to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins. This frees up effectors like Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization.[9][10] This event triggers the release of cytochrome c into the cytoplasm, activating a caspase cascade that culminates in programmed cell death.[11]

bcl2_pathway stress Apoptotic Stimuli (e.g., DNA Damage, Growth Factor Deprivation) bh3 BH3-only Proteins (Bim, Bid, Puma) stress->bh3 activates bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) bh3->bcl2 inhibits bax_bak Pro-apoptotic Effectors (Bax, Bak) bh3->bax_bak activates bcl2->bax_bak sequesters/ inhibits inhibitors Lisaftoclax / Navitoclax (BH3 Mimetics) inhibitors->bcl2 inhibit mom Mitochondrial Outer Membrane Permeabilization bax_bak->mom induces cyto_c Cytochrome c Release mom->cyto_c leads to caspases Caspase Cascade Activation cyto_c->caspases activates apoptosis Apoptosis caspases->apoptosis executes

Caption: The intrinsic apoptotic pathway and the mechanism of action of Bcl-2 inhibitors.

References

Confirming Bcl-2 Target Engagement of (Rac)-Lisaftoclax in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-Lisaftoclax's performance in engaging its target, the anti-apoptotic protein Bcl-2, within a cellular context. We present supporting experimental data and detailed methodologies to allow for a thorough evaluation against alternative Bcl-2 inhibitors.

Introduction to this compound and Bcl-2 Inhibition

This compound, also known as APG-2575, is a novel, orally bioavailable, and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] The overexpression of Bcl-2 is a key survival mechanism for many hematologic malignancies, making it a critical therapeutic target.[4][5] By mimicking the BH3 domain of pro-apoptotic proteins, Lisaftoclax binds to Bcl-2, disrupting its interaction with pro-apoptotic partners like BIM.[1][3][6] This disruption unleashes the apoptotic cascade, leading to programmed cell death in cancer cells.[1][3][6]

Comparative Analysis of Bcl-2 Inhibitors

To effectively evaluate the target engagement of this compound, we compare its performance with Venetoclax, a well-established, FDA-approved Bcl-2 inhibitor.

ParameterThis compound (APG-2575)Venetoclax (ABT-199)Reference
Binding Affinity (Ki) < 0.1 nmol/L for Bcl-2Sub-nanomolar for Bcl-2[1][3]
Selectivity Selective for Bcl-2Selective for Bcl-2[1][3]
Cellular Activity Induces apoptosis in various hematologic cancer cell linesInduces apoptosis in various hematologic cancer cell lines[1][3][7]
Clinical Development Undergoing multiple Phase 3 clinical trials (as of 2024)FDA-approved for certain hematologic malignancies[2][4][8]

Experimental Confirmation of Target Engagement

Several key experiments are employed to confirm that this compound effectively engages Bcl-2 in cells, leading to the desired pro-apoptotic outcome.

Biochemical Binding Assays

These assays directly measure the binding affinity of the inhibitor to the target protein.

Methodology: A common method is a competitive binding assay using fluorescence polarization. In this setup, a fluorescently labeled BH3 peptide that binds to Bcl-2 is used. The binding of this peptide to Bcl-2 results in a high fluorescence polarization signal. When an inhibitor like Lisaftoclax is introduced, it competes with the fluorescent peptide for binding to Bcl-2. A successful competitor will displace the labeled peptide, leading to a decrease in the fluorescence polarization signal. The concentration of the inhibitor required to displace 50% of the labeled peptide (IC50) is then used to determine the binding affinity (Ki).

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the Bcl-2/BIM protein-protein interaction within the cell.

Methodology:

  • Cell Lysis: Cells treated with either a vehicle control or this compound are lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific to Bcl-2 is added to the cell lysates. This antibody, coupled to beads, will bind to Bcl-2 and any proteins associated with it (like BIM).

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by size using SDS-PAGE. The presence of BIM is then detected using a specific anti-BIM antibody. A decrease in the amount of BIM co-immunoprecipitated with Bcl-2 in Lisaftoclax-treated cells compared to control cells indicates the disruption of the Bcl-2:BIM complex.[7]

Cellular Apoptosis Assays

These assays measure the downstream consequence of Bcl-2 inhibition – the induction of apoptosis.

Methodology: A widely used method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with varying concentrations of this compound or a control.

  • Staining: After the treatment period, cells are harvested and stained with fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentage of cells positive for Annexin V (early apoptotic), PI (necrotic), or both (late apoptotic) is quantified. An increase in the Annexin V-positive cell population in Lisaftoclax-treated cells confirms the induction of apoptosis.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the Bcl-2 signaling pathway, the experimental workflow for confirming target engagement, and the logical comparison between Lisaftoclax and Venetoclax.

Bcl2_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Protein cluster_3 Apoptosis cluster_4 Drug Intervention Apoptotic Stimuli Apoptotic Stimuli BIM BIM Apoptotic Stimuli->BIM activates BAX BAX BIM->BAX activates BAK BAK BIM->BAK activates Bcl-2 Bcl-2 BIM->Bcl-2 Apoptosis Apoptosis BAX->Apoptosis BAK->Apoptosis Bcl-2->BAX inhibits Bcl-2->BAK inhibits Lisaftoclax Lisaftoclax Lisaftoclax->Bcl-2 inhibits

Caption: Bcl-2 Signaling Pathway and Lisaftoclax Intervention.

Experimental_Workflow Start Start Cell Culture Culture Hematologic Cancer Cell Lines Start->Cell Culture Treatment Treat cells with this compound or Vehicle Control Cell Culture->Treatment Biochemical Assay Biochemical Binding Assay (Fluorescence Polarization) Treatment->Biochemical Assay CoIP Co-Immunoprecipitation (Bcl-2 pull-down) Treatment->CoIP Apoptosis Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Assay Data Analysis Analyze Data: - Binding Affinity (Ki) - Bcl-2:BIM Disruption - Percentage of Apoptotic Cells Biochemical Assay->Data Analysis CoIP->Data Analysis Apoptosis Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental Workflow for Confirming Bcl-2 Target Engagement.

Comparison_Logic Bcl2_Inhibitors Bcl-2 Inhibitors This compound Venetoclax Target Target Bcl-2 Bcl2_Inhibitors:lisa->Target Bcl2_Inhibitors:ven->Target Mechanism Mechanism of Action Disrupt Bcl-2:BIM Interaction Induce Apoptosis Target->Mechanism Evaluation Evaluation Metrics Binding Affinity (Ki) Cellular Potency (EC50) Clinical Efficacy Mechanism->Evaluation

Caption: Logical Comparison of Bcl-2 Inhibitors.

Conclusion

References

A Head-to-Head Comparison of (Rac)-Lisaftoclax and Other Bcl-2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of (Rac)-Lisaftoclax and other prominent Bcl-2 inhibitors, supported by preclinical experimental data.

The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of the intrinsic apoptotic pathway, making it a prime target in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, is a common mechanism by which cancer cells evade programmed cell death. This has spurred the development of a class of drugs known as BH3 mimetics, which are small molecules designed to inhibit these anti-apoptotic proteins and restore the natural process of apoptosis. This guide provides a head-to-head comparison of this compound (APG-2575), a novel Bcl-2 inhibitor, with other key Bcl-2 inhibitors: Venetoclax, Navitoclax, Obatoclax, and AT-101 (Gossypol).

Mechanism of Action: Targeting the Apoptotic Machinery

Bcl-2 inhibitors function by mimicking the action of pro-apoptotic BH3-only proteins. These endogenous proteins bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members, neutralizing their function. This allows the pro-apoptotic effector proteins, BAX and BAK, to oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.

The inhibitors discussed in this guide vary in their selectivity for different Bcl-2 family members, which influences their efficacy and side-effect profiles.

Visualizing the Bcl-2 Pathway

The following diagram illustrates the central role of the Bcl-2 family of proteins in regulating apoptosis.

Bcl-2 Signaling Pathway Bcl-2 Regulated Apoptotic Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Proteins cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade DNA_damage DNA Damage Growth_factor_deprivation Growth Factor Deprivation BH3_only BH3-only Proteins (e.g., BIM, PUMA, BAD) Growth_factor_deprivation->BH3_only activate ER_stress ER Stress ER_stress->BH3_only activate Anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) BH3_only->Anti_apoptotic inhibit Pro_apoptotic_effectors Pro-apoptotic Effectors (BAX, BAK) BH3_only->Pro_apoptotic_effectors activate Anti_apoptotic->Pro_apoptotic_effectors inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_apoptotic_effectors->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Effector_caspases Effector Caspases (Caspase-3, -7) Apoptosome->Effector_caspases Apoptosis Apoptosis Effector_caspases->Apoptosis Bcl2_inhibitors Bcl-2 Inhibitors (BH3 Mimetics) Bcl2_inhibitors->Anti_apoptotic inhibit

Caption: The Bcl-2 signaling pathway and the mechanism of action of Bcl-2 inhibitors.

Comparative Analysis of Binding Affinities

The binding affinity of a Bcl-2 inhibitor to the different anti-apoptotic family members is a key determinant of its efficacy and potential toxicity. The following table summarizes the reported binding affinities (Ki in nM) of this compound and other Bcl-2 inhibitors. Lower Ki values indicate stronger binding.

InhibitorBcl-2 (Ki, nM)Bcl-xL (Ki, nM)Mcl-1 (Ki, nM)Reference(s)
This compound < 0.15.9> 1000[1][2]
Venetoclax < 0.0148> 444
Navitoclax < 1< 1> 1000[3]
Obatoclax 220~1000-7000~1000-7000[4][5]
AT-101 (Gossypol) 260 ± 30480 ± 40170 ± 10[6]

Note: Data is compiled from various sources and experimental conditions may differ.

In Vitro Cytotoxicity: A Comparison Across Hematological Malignancies

The ultimate goal of a Bcl-2 inhibitor is to induce apoptosis in cancer cells. The following table presents a comparative summary of the half-maximal inhibitory concentrations (IC50 in µM) of the discussed inhibitors across a panel of hematological cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCancer TypeThis compound (IC50, µM)Venetoclax (IC50, µM)Navitoclax (IC50, µM)Obatoclax (IC50, µM)AT-101 (Gossypol) (IC50, µM)Reference(s)
RS4;11 Acute Lymphoblastic Leukemia0.00550.00360.0637--[1][2][7]
MOLM-13 Acute Myeloid Leukemia0.00640.0019-0.004-0.16-[1][2][8]
MV-4-11 Acute Myeloid Leukemia-<0.10.04740.009-0.046-[7][8]
OCI-AML3 Acute Myeloid Leukemia-11-42-0.012-0.382-[8]
HL-60 Acute Promyelocytic Leukemia-1.6---[9]
KMS-12-PE Multiple Myeloma---0.052-1.1-[4]
H929 Multiple Myeloma-----
U266 Multiple Myeloma-----
RPMI-8226 Multiple Myeloma-----
MM.1S Multiple Myeloma-----

Note: "-" indicates that data was not found in the searched sources. The IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Workflow and Methodologies

The evaluation of Bcl-2 inhibitors typically follows a standardized workflow to determine their efficacy and mechanism of action.

Experimental_Workflow General Experimental Workflow for Bcl-2 Inhibitor Evaluation Start Start Binding_Assay Biochemical Binding Assay (e.g., TR-FRET, FP) Start->Binding_Assay Cell_Culture Cancer Cell Line Culture Binding_Assay->Cell_Culture Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Mechanism_Assay Mechanism of Action Studies (e.g., Western Blot for Caspase Cleavage) Apoptosis_Assay->Mechanism_Assay In_Vivo In Vivo Xenograft Models Mechanism_Assay->In_Vivo End End In_Vivo->End

Caption: A typical experimental workflow for the preclinical evaluation of Bcl-2 inhibitors.

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of Bcl-2 inhibitors.

1. Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine the binding affinity (Ki) of the inhibitor to Bcl-2 family proteins.

  • Principle: This assay measures the disruption of the interaction between a fluorescently labeled BH3 peptide and a GST-tagged Bcl-2 family protein.

  • Protocol:

    • Reactions are set up in a 384-well plate containing assay buffer (e.g., PBS, 0.05% BSA).

    • A fixed concentration of GST-tagged Bcl-2 protein (e.g., Bcl-2, Bcl-xL, or Mcl-1) and a fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3) are added to each well.

    • A serial dilution of the test inhibitor is added to the wells.

    • The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • A solution containing a terbium-labeled anti-GST antibody is added, and the plate is incubated for another 30 minutes.

    • The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (FITC) and 615 nm (Terbium).

    • The ratio of the emission signals is calculated, and the data are fitted to a four-parameter logistic equation to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

2. Cell Viability Assay (MTT Assay)

  • Objective: To measure the cytotoxic effect of the inhibitor on cancer cell lines.

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Protocol:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.[10]

    • The plate is incubated for 3-4 hours at 37°C to allow the formazan crystals to form.[10][11]

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[11]

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after inhibitor treatment.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Cells are seeded and treated with the inhibitor as for the cell viability assay.

    • After treatment, both adherent and floating cells are collected and washed with cold PBS.

    • The cells are then resuspended in Annexin V binding buffer.[12]

    • Fluorescently labeled Annexin V (e.g., Annexin V-FITC) is added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.[13]

    • Just before analysis, propidium iodide (PI) is added to the cell suspension.[12]

    • The stained cells are analyzed by flow cytometry.

    • The cell population is gated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Conclusion

This guide provides a comparative overview of this compound and other key Bcl-2 inhibitors based on available preclinical data. This compound demonstrates high potency and selectivity for Bcl-2, with promising in vitro activity in various hematological cancer cell lines.[1] Its binding profile suggests a potentially favorable therapeutic window with reduced off-target effects compared to less selective inhibitors like Navitoclax and Obatoclax. Venetoclax remains a highly potent and selective Bcl-2 inhibitor, serving as a benchmark in the field. AT-101 and Obatoclax, as pan-Bcl-2 inhibitors, offer a broader spectrum of activity but may also present a different toxicity profile.

The choice of a Bcl-2 inhibitor for further research and development will depend on the specific cancer type, the expression profile of Bcl-2 family proteins in the target cells, and the desired therapeutic strategy. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and comparison of these and other emerging Bcl-2 inhibitors.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (Bcl-2) protein family is a cornerstone in the regulation of apoptosis, making it a prime target for anti-cancer therapies. The development of small molecule inhibitors targeting Bcl-2 has revolutionized the treatment of various hematological malignancies. Understanding the pharmacokinetic (PK) profiles of these inhibitors is crucial for optimizing dosing strategies, managing drug-drug interactions, and ultimately, ensuring therapeutic efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of key Bcl-2 inhibitors, supported by experimental data and methodologies.

Pharmacokinetic Data of Bcl-2 Inhibitors

The following table summarizes the key pharmacokinetic parameters of several Bcl-2 inhibitors. These small molecules, while sharing a common target, exhibit distinct absorption, distribution, metabolism, and excretion (ADME) characteristics that influence their clinical application.

ParameterVenetoclax (ABT-199)Navitoclax (ABT-263)Pelcitoclax (APG-1252)Lisaftoclax (APG-2575)AT-101 (Gossypol)AZD4320
Target(s) Bcl-2Bcl-2, Bcl-xL, Bcl-wBcl-2, Bcl-xLBcl-2Bcl-2, Bcl-xL, Mcl-1Bcl-2, Bcl-xL
Time to Maximum Concentration (Tmax) 5-8 hours[1][2]~9 hours[3]--Peak plasma concentration at ~4 µM with a 40 mg oral dose[1]-
Half-life (t1/2) 14-18 hours[1][2]~17 hours[3]3.7 - 7.4 hours (systemic)[4]4.2-6.6 hours[5]3.44 hours[1]-
Metabolism Primarily via CYP3A4/5[1][2]Substantially metabolized[6]Prodrug converted to active metabolite APG-1252-M1[7]---
Effect of Food Bioavailability increased 3-5 fold with food[1][2]-----
Key Drug Interactions Strong CYP3A inhibitors/inducers significantly alter exposure[1][2]--Not altered by rituximab or acalabrutinib[2]--
Special Populations Exposure up to 2-fold higher in Asian subjects; 2-fold higher in severe hepatic impairment[1]-----

Data for some parameters of newer or less clinically advanced inhibitors are limited in the public domain.

Bcl-2 Signaling Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic proteins like Bim, preventing the activation of Bax and Bak. Inhibition of Bcl-2 by BH3 mimetics disrupts this sequestration, leading to the release of pro-apoptotic proteins, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and apoptosis.

Bcl2_Pathway cluster_0 Apoptotic Stimuli cluster_1 BH3-only Proteins (Pro-apoptotic) cluster_2 Anti-apoptotic Proteins cluster_3 Effector Proteins (Pro-apoptotic) cluster_4 Mitochondrial Apoptosis DNA Damage DNA Damage Bim Bim DNA Damage->Bim Growth Factor\nWithdrawal Growth Factor Withdrawal Puma Puma Growth Factor\nWithdrawal->Puma Chemotherapy Chemotherapy Noxa Noxa Chemotherapy->Noxa Bcl2 Bcl2 Bim->Bcl2 Inhibited by Bax Bax Bim->Bax Activate BclXL BclXL Puma->BclXL Inhibited by Bak Bak Puma->Bak Activate MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2_Inhibitor Bcl-2 Inhibitors (e.g., Venetoclax) Bcl2_Inhibitor->Bcl2 Inhibit Bcl2_Inhibitor->BclXL Inhibit

Caption: The Bcl-2 regulated apoptotic pathway and the mechanism of action of Bcl-2 inhibitors.

Experimental Protocols

The determination of pharmacokinetic parameters for Bcl-2 inhibitors predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying drug concentrations in biological matrices.

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of a small molecule inhibitor using LC-MS/MS.

PK_Workflow cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Blood Sample Collection (e.g., from clinical trial participants) B Plasma Separation (Centrifugation) A->B C Protein Precipitation (e.g., with acetonitrile) B->C D Supernatant Transfer C->D E Injection into LC System D->E F Chromatographic Separation (e.g., C18 column) E->F G Mass Spectrometric Detection (e.g., Triple Quadrupole) F->G H Quantification of Drug Concentration G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I J Determination of PK Parameters (Tmax, Cmax, t1/2, AUC) I->J

Caption: A generalized workflow for the pharmacokinetic analysis of small molecule inhibitors.

Detailed Methodologies

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from plasma samples that can interfere with LC-MS/MS analysis.

  • Procedure:

    • To a 50 µL aliquot of plasma, add 200 µL of a precipitation solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of the drug).[6]

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate the drug from other components in the sample and quantify its concentration.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation (Example for Navitoclax):

    • Column: Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm).[6]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[6]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[6]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's chemical properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the drug and its internal standard.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the drug in the sample by comparing it to a standard curve prepared in the same biological matrix.

This guide provides a foundational comparison of the pharmacokinetic profiles of several Bcl-2 inhibitors. As new inhibitors emerge and more clinical data becomes available, this information will be critical for the continued development and optimization of this important class of anti-cancer agents. The provided experimental workflow offers a general framework for the bioanalysis of these compounds, which can be adapted and validated for specific research needs.

References

Unlocking Synergistic Power: Validating (Rac)-Lisaftoclax Combinations in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of (Rac)-Lisaftoclax, a novel BCL-2 inhibitor, when used in combination with other anticancer agents. The data presented here, sourced from recent preclinical and clinical studies, is intended for researchers, scientists, and drug development professionals to highlight the enhanced therapeutic potential of these combination strategies in treating various hematologic malignancies.

Executive Summary

This compound has demonstrated significant promise in overcoming cancer cell resistance and improving treatment outcomes when combined with other targeted therapies and chemotherapy agents. This guide details the synergistic combinations of Lisaftoclax with azacitidine, acalabrutinib, and alrizomadlin, presenting both preclinical evidence of synergy and compelling clinical trial results. The following sections provide a detailed look at the quantitative data, the experimental methodologies employed to determine synergy, and the underlying signaling pathways involved.

Data Presentation: Quantitative Analysis of Synergistic Efficacy

The synergistic potential of this compound in combination with other anticancer drugs has been evaluated in both preclinical models and clinical trials. The following tables summarize the key quantitative findings, showcasing the enhanced efficacy of these combination therapies.

Preclinical Synergy Data

While specific Combination Index (CI) values from in vitro studies are not always publicly reported, preclinical research on the combination of Lisaftoclax and the MDM2 inhibitor alrizomadlin in acute myeloid leukemia (AML) xenograft models has yielded a quantitative measure of synergy.

Table 1: Preclinical In Vivo Synergy of Lisaftoclax and Alrizomadlin in an AML Xenograft Model

Drug CombinationCancer TypeMetricValueFinding
Lisaftoclax + AlrizomadlinAcute Myeloid Leukemia (AML)Synergy Ratio2.85Demonstrates significant synergistic in vivo antitumor activity.[1]
Clinical Efficacy of Lisaftoclax Combination Therapies

Clinical trials have provided robust data supporting the synergistic effects of Lisaftoclax in combination with various agents across different hematologic malignancies. The Overall Response Rate (ORR) and Complete Response (CR) rates are significantly improved in combination therapies compared to what would be expected from monotherapy.

Table 2: Clinical Efficacy of Lisaftoclax in Combination with Azacitidine in Myelodysplastic Syndrome (MDS) and Acute Myeloid Leukemia (AML)

IndicationPatient PopulationTreatment ArmOverall Response Rate (ORR)Complete Response (CR) RateSource
Higher-Risk MDSTreatment-NaïveLisaftoclax + Azacitidine73.9%30.4%[2]
Higher-Risk MDSRelapsed/RefractoryLisaftoclax + Azacitidine75.0%12.5%[2]
AMLTreatment-Naïve (Elderly/Unfit)Lisaftoclax + Azacitidine64.1%51.3% (CRc)[3][4]
AMLRelapsed/RefractoryLisaftoclax + Azacitidine72.7%45.5% (CRc)[3][4]
CRc: Composite Complete Remission Rate

Table 3: Clinical Efficacy of Lisaftoclax in Combination with Acalabrutinib in Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

Patient PopulationTreatment ArmOverall Response Rate (ORR)Source
Treatment-NaïveLisaftoclax + Acalabrutinib100%[5]
Relapsed/RefractoryLisaftoclax + Acalabrutinib98%[5][6][7]
Venetoclax-ExposedLisaftoclax + Acalabrutinib86%[8][9]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the standard methodologies for assessing drug synergy in vitro.

In Vitro Synergy Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of Lisaftoclax, the combination drug, and the combination of both at a constant ratio. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Synergy Quantification: Chou-Talalay Method

The Chou-Talalay method is a widely accepted method for quantifying drug synergy. It is based on the median-effect equation and calculates a Combination Index (CI).

Protocol:

  • Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination using the data from the MTT assay.

  • Median-Effect Analysis: Linearize the dose-effect curves using the median-effect plot. This plot is used to determine the potency (Dm) and shape (m) of the dose-effect relationship for each drug and the combination.

  • Combination Index (CI) Calculation: Use a specialized software (e.g., CompuSyn) to calculate the CI value based on the parameters obtained from the median-effect analysis.

    • CI < 1: Indicates synergism.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining drug synergy and the signaling pathways modulated by the synergistic combination of Lisaftoclax and alrizomadlin.

G cluster_0 Experimental Workflow: In Vitro Synergy Assessment cluster_1 Data Analysis prep Prepare Cancer Cell Culture seed Seed Cells in 96-Well Plates prep->seed treat Treat with Lisaftoclax, Combination Drug, and Combo seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance solubilize->read viability Calculate Cell Viability (%) read->viability chou_talalay Chou-Talalay Analysis (Combination Index) viability->chou_talalay synergy Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) chou_talalay->synergy

Caption: Workflow for determining the synergistic effect of drug combinations in vitro.

G cluster_0 Apoptotic Signaling Pathway lisaftoclax This compound bcl2 BCL-2 lisaftoclax->bcl2 inhibits alrizomadlin Alrizomadlin mdm2 MDM2 alrizomadlin->mdm2 inhibits bax BAX bcl2->bax inhibits p53 p53 mdm2->p53 inhibits mcl1 MCL-1 p53->mcl1 inhibits bcl_xl BCL-xL p53->bcl_xl inhibits p53->bax activates mcl1->bax inhibits bcl_xl->bax inhibits apoptosis Apoptosis bax->apoptosis promotes

Caption: Synergistic mechanism of Lisaftoclax and Alrizomadlin in inducing apoptosis.

Conclusion

The combination of this compound with other targeted agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The data presented in this guide, from both preclinical and clinical studies, strongly supports the synergistic potential of Lisaftoclax-based combination therapies. The detailed experimental protocols provide a framework for further research and validation of these findings. The continued investigation into the mechanisms of synergy will be crucial for optimizing these combination regimens for clinical use and improving patient outcomes in the fight against cancer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.